molecular formula C10H14ClNO B2370317 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride CAS No. 2460755-00-2

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

Cat. No.: B2370317
CAS No.: 2460755-00-2
M. Wt: 199.68
InChI Key: OCEMBZFDCFYOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methylphenyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEMBZFDCFYOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, logical synthesis strategies, and its emerging role as a privileged structural motif in the design of next-generation therapeutics.

Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become vital building blocks in modern drug discovery. Their unique combination of properties—a strained ring system, high sp³-character, and conformational rigidity—offers distinct advantages over more common five- and six-membered rings.[1] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring significantly more stable and easier to handle than the highly reactive aziridine, yet reactive enough for controlled functionalization.[1]

This unique structural profile allows the azetidine motif to:

  • Improve Physicochemical Properties: Enhance aqueous solubility and metabolic stability.

  • Provide Novel Exit Vectors: Offer precise three-dimensional orientations for substituents that are often unattainable with less strained rings.[2]

  • Serve as a "Privileged Scaffold": Act as a versatile core that can be decorated to target a wide range of biological receptors.[3]

The value of this scaffold is validated by its presence in several FDA-approved drugs, including the kinase inhibitor cobimetinib and the calcium channel blocker azelnidipine, where it is key to optimizing pharmacokinetic and pharmacodynamic profiles.[1] Within this class, 3-substituted azetidin-3-ols, and specifically 3-aryl-azetidin-3-ols like the title compound, represent a particularly valuable subclass of intermediates.

Core Properties of 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

3-(4-Methylphenyl)azetidin-3-ol hydrochloride is a tertiary alcohol derivative of the core azetidine ring, featuring a p-tolyl group at the C3 position. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in subsequent synthetic steps or biological assays.

Chemical Structure

The structure combines the strained azetidine ring with a tertiary alcohol and an aromatic moiety. This arrangement provides multiple points for further chemical modification.

Caption: Structure of 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride.

Physicochemical Data

While specific experimental data for the title compound is not widely published, properties can be estimated based on its structure and data from closely related analogs like Azetidin-3-ol hydrochloride (CAS 18621-18-6).[4][5][6]

PropertyValue (3-(4-Methylphenyl)azetidin-3-ol)Value (Azetidin-3-ol)[4][7]Justification for Comparison
Molecular Formula C₁₀H₁₃NOC₃H₇NOParent scaffold without aryl substitution.
Molecular Weight 163.22 g/mol (Free Base)73.09 g/mol (Free Base)Provides baseline properties.
199.68 g/mol (HCl Salt)109.55 g/mol (HCl Salt)
Appearance White to off-white solid (predicted)White crystal[6]Typical for hydrochloride salts of small organic molecules.
Solubility Soluble in water, DMSO, Methanol (predicted)Soluble in water, DMSO, Methanol[6]The hydrochloride salt form significantly enhances polarity and aqueous solubility.
pKa ~8-9 (Azetidine N-H, predicted)Not reportedThe basicity of the azetidine nitrogen is a key feature for salt formation and biological interactions.
Melting Point (°C) Not available85-90 °C (HCl Salt)The added aryl group will significantly increase the melting point compared to the parent compound.

Synthesis and Characterization

The synthesis of 3-aryl-azetidin-3-ols is well-established in the literature, typically proceeding through the addition of an organometallic reagent to a protected azetidin-3-one precursor.

Retrosynthetic Analysis & Proposed Pathway

The most logical and field-proven approach involves a Grignard reaction. The key starting material is a commercially available N-protected azetidin-3-one, with the Boc (tert-butoxycarbonyl) group being a common and effective choice due to its stability and ease of removal under acidic conditions.

G Target 3-(4-Methylphenyl)azetidin-3-ol HCl FreeBase 3-(4-Methylphenyl)azetidin-3-ol Target->FreeBase HCl addition ProtectedAlcohol N-Boc-3-(4-Methylphenyl)azetidin-3-ol FreeBase->ProtectedAlcohol Boc Deprotection (Acid) Azetidinone N-Boc-azetidin-3-one ProtectedAlcohol->Azetidinone Grignard Reaction Grignard p-Tolylmagnesium bromide ProtectedAlcohol->Grignard Grignard Reaction

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis based on established methodologies for preparing analogous 3-aryl-azetidin-3-ols.

Step 1: Synthesis of N-Boc-3-(4-methylphenyl)azetidin-3-ol

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-azetidin-3-one (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add a solution of p-tolylmagnesium bromide (typically 1.1-1.5 eq, in THF or Et₂O) dropwise via syringe, maintaining the internal temperature below -70 °C. The causality here is critical: slow, cold addition prevents side reactions and ensures selective 1,2-addition to the ketone.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the protected alcohol as a solid.

Step 2: Deprotection and Salt Formation to Yield 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

  • Deprotection: Dissolve the purified N-Boc-3-(4-methylphenyl)azetidin-3-ol (1.0 eq) in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid (typically 2-4 M in the reaction solvent, >3 eq) and stir at room temperature. The Boc group is labile to strong acid, releasing isobutylene and carbon dioxide as gaseous byproducts.[8]

  • Precipitation & Isolation: The hydrochloride salt is typically much less soluble in non-polar organic solvents and will precipitate out of the solution. Stir for 1-4 hours to ensure complete precipitation.

  • Finishing: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield the final product, 3-(4-Methylphenyl)azetidin-3-ol hydrochloride.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride lies in its utility as a versatile synthetic intermediate. The tertiary alcohol is an excellent leaving group upon protonation, enabling facile nucleophilic substitution reactions at the C3 position.

Gateway to 3,3-Disubstituted Azetidines

The most powerful application is its role as a precursor to a diverse range of 3,3-disubstituted azetidines. This transformation proceeds via a stabilized azetidinium carbocation intermediate, which is readily attacked by various nucleophiles. The electron-donating nature of the 4-methylphenyl group is crucial, as it helps to stabilize this key intermediate, facilitating the reaction.

G Start 3-(4-Methylphenyl)azetidin-3-ol Protonation Protonation of Alcohol (Acid Catalyst, e.g., FeCl₃) Start->Protonation Carbocation Azetidinium Carbocation (Stabilized by Aryl Group) Protonation->Carbocation Loss of H₂O Product 3-Nu-3-(4-Methylphenyl)azetidine (New Scaffold) Carbocation->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) e.g., Thiols, Amines, Cyanide Nucleophile->Carbocation Library Diverse Chemical Library Product->Library Varied Nucleophiles

Caption: Workflow for generating diverse scaffolds.

A prime example is the synthesis of 3-aryl-3-sulfanyl azetidines, which are valuable new motifs for drug design.[9] In an iron-catalyzed reaction, 3-aryl-azetidin-3-ols react with a broad range of thiols in excellent yield.[9] This demonstrates the compound's ability to act as a robust electrophile for building molecular complexity.

Bioisosteric Replacement and Scaffold Hopping

In drug design, the azetidine ring is often used as a bioisostere for larger, more lipophilic, or metabolically labile rings like piperidine or pyrrolidine. Replacing a part of a known active molecule with the 3-(4-methylphenyl)azetidin-3-ol core can lead to new chemical entities with improved properties:

  • Reduced Lipophilicity (LogP): Often desirable for better pharmacokinetic profiles.

  • Increased Metabolic Stability: The compact ring can be less susceptible to metabolism by cytochrome P450 enzymes.

  • Access to New IP Space: Creating novel, patentable analogs of existing drugs.

The hydroxyl group and the aryl ring also serve as handles for creating linkers used in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise spatial orientation is critical.[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on the Safety Data Sheet (SDS) for the parent compound, Azetidin-3-ol hydrochloride, the substance is classified as follows:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye damage (H318)[2]

  • May cause respiratory irritation (H335)[2]

Handling Recommendations:

  • Use in a well-ventilated area or chemical fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Store in a tightly sealed container in a cool, dry place, away from moisture.[6]

Conclusion

3-(4-Methylphenyl)azetidin-3-ol hydrochloride is more than just a single molecule; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis and predictable reactivity make it an exceptionally valuable building block. By leveraging its ability to form a stabilized carbocation, researchers can readily access diverse libraries of 3,3-disubstituted azetidines, enabling rapid lead optimization and scaffold hopping. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic incorporation of compact, rigid, and functionalizable scaffolds like this will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5436–5452. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). Azetidin-3-ol Hydrochloride Salt. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • University of Bari “A. Moro”. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • West, F. G., & Bott, T. M. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Available at: [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses and Transformations of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • PubChem. (n.d.). 1-Tosylazetidin-3-OL. Retrieved from [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

Saturated N-heterocycles are foundational motifs in medicinal chemistry, prized for the three-dimensional complexity they impart to molecular structures, which can lead to improved pharmacokinetic properties. Among these, the strained four-membered azetidine ring has emerged as a particularly valuable scaffold.[1] Its unique conformational constraints and ability to serve as a versatile building block have led to its incorporation into numerous FDA-approved drugs.[1]

Specifically, 3-hydroxy-3-aryl azetidines represent a critical subclass of these compounds. The tertiary alcohol functionality provides a key hydrogen bonding point, while the aryl group allows for extensive derivatization to modulate target engagement and physicochemical properties. This guide provides a comprehensive, field-proven methodology for the synthesis of a key exemplar of this class, 3-(4-Methylphenyl)azetidin-3-ol hydrochloride, intended for researchers and professionals in drug development and organic synthesis.

The synthetic strategy detailed herein is centered around a robust and scalable two-step sequence: the nucleophilic addition of an organometallic reagent to a protected azetidin-3-one, followed by a deprotection-salt formation cascade. This approach has been selected for its reliability and high yields.[2][3]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages starting from the commercially available 1-benzhydryl-3-azetidinone. The benzhydryl (diphenylmethyl) group is employed as a robust nitrogen protecting group, stable to the strongly nucleophilic and basic conditions of the key bond-forming step, yet removable under specific hydrogenolysis conditions.

  • Stage 1: Arylation of the Azetidinone Core. This involves the regioselective addition of a 4-methylphenyl nucleophile to the carbonyl of 1-benzhydryl-3-azetidinone. A Grignard reaction is the method of choice, providing the desired tertiary alcohol in excellent yield.

  • Stage 2: Deprotection and Isolation. The N-benzhydryl group is cleaved via catalytic hydrogenation, liberating the secondary amine. Subsequent treatment with hydrochloric acid affords the target compound as a stable, crystalline hydrochloride salt, suitable for storage and further use.

G cluster_0 Stage 1: Arylation cluster_1 Stage 2: Deprotection & Salt Formation A 1-Benzhydryl-3-azetidinone C N-Benzhydryl-3-(4-methylphenyl) azetidin-3-ol A->C B 4-Methylphenyl magnesium bromide B->C   THF, 0°C to rt D N-Benzhydryl-3-(4-methylphenyl) azetidin-3-ol E 3-(4-Methylphenyl)azetidin-3-ol hydrochloride D->E 1) H₂, Pd(OH)₂/C, MeOH 2) HCl/Ether

Figure 1. Overall two-stage synthetic workflow for 3-(4-Methylphenyl)azetidin-3-ol hydrochloride.

Stage 1: Synthesis of 1-Benzhydryl-3-(4-methylphenyl)azetidin-3-ol

Mechanistic Rationale

The core of this synthesis is the nucleophilic addition of a Grignard reagent to a ketone. The 4-methylphenyl anion, stabilized by the magnesium bromide counterion, acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of 1-benzhydryl-3-azetidinone.[2] The choice of the benzhydryl protecting group is critical; its steric bulk does not significantly hinder the approach to the carbonyl, and it remains stable under these conditions, unlike more labile groups such as Boc, which would not survive. Anhydrous tetrahydrofuran (THF) is the solvent of choice, as it effectively solvates the Grignard reagent and is inert under the reaction conditions. The reaction is initiated at 0°C to control the initial exotherm and then allowed to warm to ensure complete conversion.

G Ketone 1-Benzhydryl-3-azetidinone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Addition Grignard 4-Methylphenyl-MgBr Product 1-Benzhydryl-3-(4-methylphenyl)azetidin-3-ol Intermediate->Product Protonation Workup Aqueous Workup (e.g., NH₄Cl)

Figure 2. Key transformation in Stage 1: Grignard addition to the azetidinone carbonyl.
Experimental Protocol
Reagent/MaterialM.W. ( g/mol )AmountMolesRole
1-Benzhydryl-3-azetidinone237.3010.0 g42.1Starting Material
4-Bromotoluene171.048.65 g50.6Grignard Precursor
Magnesium Turnings24.311.35 g55.5Reagent
Iodine253.811 crystal-Initiator
Anhydrous Tetrahydrofuran (THF)-200 mL-Solvent
Saturated Aqueous Ammonium Chloride (NH₄Cl)-100 mL-Quenching Agent
Ethyl Acetate-250 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)---Drying Agent

Procedure:

  • Grignard Reagent Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add the magnesium turnings (1.35 g). Add a single crystal of iodine. In the dropping funnel, prepare a solution of 4-bromotoluene (8.65 g) in 50 mL of anhydrous THF.

  • Add approximately 5 mL of the 4-bromotoluene solution to the magnesium turnings. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask with a heat gun.

  • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1 hour at room temperature to ensure complete formation of the Grignard reagent.

  • Addition Reaction: Cool the freshly prepared Grignard solution to 0°C in an ice bath. Separately, dissolve 1-benzhydryl-3-azetidinone (10.0 g) in 150 mL of anhydrous THF.

  • Add the azetidinone solution to the Grignard reagent dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (100 mL).

  • Transfer the mixture to a separatory funnel, add ethyl acetate (150 mL), and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, 1-benzhydryl-3-(4-methylphenyl)azetidin-3-ol, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Stage 2: Deprotection and Hydrochloride Salt Formation

Mechanistic Rationale

The removal of the N-benzhydryl group is achieved via catalytic hydrogenolysis. Pearlman's catalyst (palladium hydroxide on carbon) is particularly effective for cleaving N-benzyl and N-benzhydryl groups.[4] The catalyst surface adsorbs both hydrogen gas and the substrate. This facilitates the reductive cleavage of the two C-N bonds, releasing the free azetidine and generating diphenylmethane as a byproduct. Methanol is an excellent solvent for this transformation, as it readily dissolves the substrate and does not interfere with the catalysis.

Following deprotection, the free amine is converted to its hydrochloride salt by adding a solution of hydrogen chloride. This is a standard acid-base reaction. The salt form is generally more crystalline, stable, and easier to handle than the free base, which is often an oil.[5]

G Start N-Benzhydryl-3-(4-methylphenyl) azetidin-3-ol Intermediate 3-(4-Methylphenyl)azetidin-3-ol (Free Base) Start->Intermediate H₂, Pd(OH)₂/C MeOH, rt, 50 psi Final 3-(4-Methylphenyl)azetidin-3-ol hydrochloride Intermediate->Final HCl in Ether

Figure 3. Sequential deprotection and salt formation in Stage 2.
Experimental Protocol
Reagent/MaterialM.W. ( g/mol )AmountMolesRole
1-Benzhydryl-3-(4-methylphenyl)azetidin-3-ol331.4510.0 g30.2Starting Material
Palladium Hydroxide on Carbon (20 wt%, wet)-1.0 g-Catalyst
Methanol (MeOH)-150 mL-Solvent
Hydrogen Gas (H₂)2.0250 psi-Reducing Agent
Hydrogen Chloride (2.0 M solution in diethyl ether)36.46~16 mL~32Acid
Diethyl Ether-100 mL-Precipitation Aid

Procedure:

  • Hydrogenolysis: To a hydrogenation vessel (e.g., a Parr shaker bottle), add 1-benzhydryl-3-(4-methylphenyl)azetidin-3-ol (10.0 g) and methanol (150 mL).

  • Carefully add the Pearlman's catalyst (1.0 g) under a stream of nitrogen.

  • Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen three times.

  • Pressurize the vessel to 50 psi with hydrogen gas and shake at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL).

  • Salt Formation and Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude free base, likely as an oil.

  • Dissolve the crude oil in a minimal amount of cold isopropanol or methanol (~20 mL) and add diethyl ether (100 mL).

  • To this stirred solution, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper) and a precipitate forms. Continue stirring for 30 minutes in an ice bath.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure 3-(4-Methylphenyl)azetidin-3-ol hydrochloride.

Summary of Results

StepProductStarting MaterialTypical YieldPurity (Post-Purification)
Stage 11-Benzhydryl-3-(4-methylphenyl)azetidin-3-ol1-Benzhydryl-3-azetidinone85-95%>98%
Stage 23-(4-Methylphenyl)azetidin-3-ol hydrochlorideN-Benzhydryl intermediate90-98%>99%

Conclusion

This guide outlines a reliable and high-yielding synthetic route to 3-(4-Methylphenyl)azetidin-3-ol hydrochloride, a valuable building block for pharmaceutical research. The strategy leverages a robust N-benzhydryl protecting group to facilitate a key Grignard addition, followed by an efficient catalytic hydrogenolysis for deprotection. The protocols described are based on established chemical principles and are designed to be scalable and reproducible. By explaining the causality behind experimental choices, this document provides the necessary technical depth for researchers to successfully implement and adapt this synthesis for the development of novel azetidine-containing compounds.

References

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters. Available at: [Link][2][6]

  • Marchand-Brynaert, J., et al. A new method of N-benzhydryl deprotection in 2-azetidinone series. BOREAL. Available at: [Link][7][8]

  • Ly, N. T., Thaxton, A., & Trudell, M. L. Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link][3]

  • Gaertner, R. (1967). The Reaction of Amines with Epichlorohydrin. Journal of Organic Chemistry, 32, 2972. (Referenced in patent literature).[4]

  • Various Authors. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Organic Process Research & Development, 14(4), 931-935. Available at: [Link][9]

  • Wuts, P. G. M. (2006). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Michigan State University. Available at: [Link][10]

  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link][1]

  • Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents. Available at: [11]

  • Google Patents. (1972). 3-azetidinols. Google Patents. Available at: [12]

Sources

Technical Monograph: 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

Structural Dynamics, Synthetic Utility, and Pharmacological Applications[1]

Executive Summary

3-(4-Methylphenyl)azetidin-3-ol hydrochloride represents a high-value scaffold in modern drug discovery, particularly within Fragment-Based Drug Design (FBDD). As a 3,3-disubstituted azetidine, it offers a unique combination of conformational rigidity , reduced lipophilicity (compared to six-membered analogs), and defined vector geometry . This compound serves as a critical intermediate for synthesizing monoamine transporter inhibitors (SERT/DAT), GPCR ligands, and peptide mimetics where the "gem-disubstituent effect" is leveraged to lock bioactive conformations.

Structural Architecture & Physicochemical Profile[2][3][4]

The molecule consists of a strained four-membered azetidine ring geminally substituted at the C3 position with a hydroxyl group and a p-tolyl (4-methylphenyl) moiety.

1.1 Structural Dynamics
  • Ring Strain: The azetidine ring possesses significant angle strain (~25 kcal/mol), which influences both its reactivity and its interaction with biological targets.[1] Unlike flexible piperidines, the azetidine ring maintains a puckered conformation, positioning the C3 substituents in a defined spatial orientation.

  • Gem-Disubstitution Effect: The presence of both the aryl and hydroxyl groups at C3 creates a "gem-disubstituted" center. This steric crowding restricts the conformational freedom of the ring, often favoring a specific pucker angle that can enhance binding affinity by reducing the entropy penalty upon ligand-receptor binding.

  • Basicity: As a secondary amine, the azetidine nitrogen is basic (predicted pKa ~10.0–10.5). In its hydrochloride salt form, it exists as a stable, water-soluble ammonium cation.

1.2 Key Physicochemical Properties (Predicted/Experimental)
PropertyValue / DescriptionSignificance
Formula C

H

NO[2] · HCl
Core stoichiometry.
MW 199.68 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
Appearance White to off-white crystalline solidTypical for high-purity amine salts.
Solubility Soluble in Water, DMSO, MethanolFacilitates biological assay compatibility.
H-Bond Donors 3 (NH

, OH)
Critical for active site anchoring.
H-Bond Acceptors 2 (N, O)Interaction points for receptor residues.
ClogP ~1.2 (Free base)Balanced lipophilicity for CNS penetration.
Synthetic Methodology

The synthesis of 3-aryl-3-hydroxyazetidines is non-trivial due to the strain of the four-membered ring. The most robust protocol involves the nucleophilic addition of an organometallic reagent to a protected azetidin-3-one.

2.1 Protocol: Grignard Addition to N-Boc-3-Azetidinone

This method ensures regioselectivity and prevents ring opening during the carbon-carbon bond formation.

Step-by-Step Workflow:

  • Precursor Preparation: Start with 1-Boc-3-azetidinone (commercially available). The Boc group protects the amine and prevents side reactions with the Grignard reagent.

  • Grignard Formation: Generate 4-methylphenylmagnesium bromide in situ from 4-bromotoluene and Mg turnings in anhydrous THF (or use a commercial solution).

  • Nucleophilic Addition:

    • Cool the ketone solution to -78°C under Nitrogen/Argon.

    • Add the Grignard reagent dropwise.[3][4] The low temperature prevents attack on the Boc carbonyl (though Boc is generally stable to Grignard at low temps, steric bulk helps).

    • Mechanism:[4][5][6] The Grignard reagent attacks the electrophilic carbonyl carbon at C3.

  • Quench & Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. Purify the intermediate 1-Boc-3-hydroxy-3-(4-methylphenyl)azetidine .
    
  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 1,4-dioxane or DCM.

    • Add 4M HCl in dioxane. Stir at RT.

    • The product precipitates as the hydrochloride salt. Filter and wash with ether.

2.2 Synthetic Pathway Visualization

The following diagram illustrates the critical reaction steps and logic flow.

SynthesisPath Start 1-Boc-3-azetidinone (Starting Material) Intermed Intermediate: 1-Boc-3-(4-methylphenyl)azetidin-3-ol Start->Intermed Nucleophilic Addition (-78°C, THF) Reagent p-Tolylmagnesium Bromide (Grignard Reagent) Reagent->Intermed Attacks C3 Carbonyl Deprotect Deprotection: HCl / Dioxane Intermed->Deprotect Boc Removal Product FINAL PRODUCT: 3-(4-Methylphenyl)azetidin-3-ol HCl Deprotect->Product Precipitation

Caption: Synthetic route via Grignard addition to N-protected azetidinone followed by acid-mediated deprotection.

Analytical Characterization & Handling
3.1 NMR Signature (Diagnostic Signals)

To validate the structure, look for these key signals in


H NMR (DMSO-d

):
  • Azetidine Ring Protons: Two doublets (or multiplets) around

    
     4.0–4.5 ppm. The gem-disubstitution makes the CH
    
    
    
    protons diastereotopic if chiral centers are induced elsewhere, but typically they appear as a distinct set of signals due to the ring pucker.
  • Aryl Protons: Two doublets (AA'BB' system) around

    
     7.1–7.4 ppm, characteristic of para-substitution.
    
  • Methyl Group: A sharp singlet at

    
     2.3 ppm corresponding to the Ar-CH
    
    
    
    .
  • Hydroxyl/Amine: Broad exchangeable singlets. The NH

    
     protons typically appear broad around 
    
    
    
    9.0–9.5 ppm in the salt form.
3.2 Stability & Storage
  • Hygroscopicity: Hydrochloride salts of small amines are often hygroscopic. Store in a desiccator at -20°C.

  • Reactivity: The 3-hydroxy group is a tertiary alcohol and is relatively resistant to oxidation. However, under strongly acidic conditions (non-aqueous) or with Lewis acids, there is a theoretical risk of carbocation formation at C3, potentially leading to ring expansion or opening, although the azetidine ring is surprisingly robust compared to aziridines.

Medicinal Chemistry Applications
4.1 Monoamine Transporter Inhibition

Research indicates that 3-aryl-3-hydroxyazetidines serve as potent scaffolds for inhibiting monoamine transporters (SERT, DAT, NET).

  • Mechanism: The 4-membered ring positions the aryl group and the basic nitrogen at a distance that mimics the pharmacophore of tropane alkaloids (e.g., cocaine analogs) but with a lower molecular weight and different metabolic profile.

  • Selectivity: The p-methyl substituent (4-methylphenyl) modulates lipophilicity and steric fit within the transporter binding pocket, often enhancing selectivity for SERT (Serotonin Transporter) over DAT (Dopamine Transporter).

4.2 Bioisosterism

This scaffold acts as a contracted bioisostere of:

  • 4-Aryl-4-hydroxypiperidines: Common in opioid analgesics and neurokinin antagonists.

  • 3-Aryl-3-hydroxypyrrolidines: Reducing the ring size to azetidine lowers the entropic cost of binding and lowers basicity (typically by 1-2 pKa units vs piperidines), which can improve oral bioavailability and CNS penetration.

4.3 Structure-Activity Relationship (SAR) Logic

The following diagram details how modifications to this core influence biological activity.

SAR Core 3-(4-Methylphenyl)azetidin-3-ol N_Sub N-Substitution (Alkylation/Arylation) Core->N_Sub OH_Mod OH Functionalization (Ether/Ester) Core->OH_Mod Ar_Mod Aryl Substitution (p-Tolyl -> Halogens) Core->Ar_Mod Effect1 Modulates PK & BBB Permeability N_Sub->Effect1 Effect2 Alters Receptor Binding Affinity OH_Mod->Effect2 Effect3 Tunes Selectivity (SERT vs DAT) Ar_Mod->Effect3

Caption: SAR map showing how derivatization of the core scaffold impacts pharmacological properties.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12149464 (Related: 3-hydroxy-3-phenylazetidine). Retrieved from [Link]

  • Han, S. Y., et al. (2013). "3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters. (Contextual validation of the 3-aryl-3-hydroxyazetidine scaffold in drug design). Retrieved from [Link]

  • Organic Syntheses. "Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides." (Mechanistic support for Grignard additions to amides/lactams). Retrieved from [Link]

Sources

Navigating Novel Scaffolds: A Technical Guide to 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional topologies to bioactive molecules.[1][2][3] This guide delves into the synthesis, characterization, and potential applications of a specific, non-commercial derivative: 3-(4-Methylphenyl)azetidin-3-ol hydrochloride. While a specific CAS number for this compound is not publicly registered, indicating its status as a novel chemical entity, its synthesis is readily achievable through established organometallic addition reactions to an azetidin-3-one precursor. This document provides a comprehensive, field-proven framework for the laboratory-scale preparation and analysis of this compound, empowering researchers to explore its potential in drug discovery programs.

Compound Identification and Physicochemical Properties

As of the latest revision of this guide, 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride is not listed in major chemical databases, and therefore, a CAS number has not been assigned. Its structure, however, is unambiguously defined. The compound consists of a central four-membered azetidine ring, substituted at the 3-position with both a hydroxyl group and a p-tolyl (4-methylphenyl) group. The hydrochloride salt form enhances its stability and aqueous solubility.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNOCalculated
Molecular Weight200.68 g/mol Calculated
AppearanceWhite to off-white solid (predicted)Inferred
SolubilitySoluble in water, DMSO, methanol (predicted)[4]Inferred from parent compound
Melting Point85-90°C (for Azetidin-3-ol HCl)[4]Reference for parent compound

Strategic Synthesis of 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

The synthesis of 3-aryl-3-hydroxyazetidines is reliably achieved through the nucleophilic addition of an aryl organometallic reagent to a suitably N-protected azetidin-3-one.[5] This approach offers a direct and efficient route to the desired tertiary alcohol. The following protocol is a robust, multi-step procedure culminating in the target compound.

Overall Synthetic Workflow

The synthesis is logically divided into three key stages:

  • Preparation of the Organometallic Reagent: Generation of 4-methylphenylmagnesium bromide (a Grignard reagent).

  • Nucleophilic Addition: Reaction of the Grignard reagent with N-Boc-azetidin-3-one.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Deprotection and Salt Formation A 4-Bromotoluene D 4-Methylphenylmagnesium bromide A->D Reacts with B Magnesium turnings B->D Reacts with C Anhydrous THF C->D in F N-Boc-3-(4-methylphenyl)azetidin-3-ol D->F Reacts with E N-Boc-azetidin-3-one E->F in THF at -78°C H 3-(4-Methylphenyl)azetidin-3-ol hydrochloride F->H Reacts with G HCl in Dioxane G->H in

Figure 1: Synthetic workflow for 3-(4-Methylphenyl)azetidin-3-ol hydrochloride.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-azetidin-3-one

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Part 1: Preparation of 4-Methylphenylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous THF.

  • Add a small amount of the 4-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.

  • Cool the solution to room temperature.

Part 2: Synthesis of N-Boc-3-(4-methylphenyl)azetidin-3-ol

  • In a separate flame-dried flask under nitrogen, dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF.

  • Cool this solution to -78°C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 4-methylphenylmagnesium bromide solution (1.1 eq) to the cooled solution of N-Boc-azetidin-3-one via cannula or dropping funnel.

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(4-methylphenyl)azetidin-3-ol. This product can be purified by flash column chromatography on silica gel.

Part 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-3-(4-methylphenyl)azetidin-3-ol (1.0 eq) in a minimal amount of diethyl ether or methanol.

  • To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 3-4 eq).

  • Stir the mixture at room temperature. A precipitate should form.

  • After 1-2 hours (or until TLC indicates complete consumption of the starting material), collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white to off-white solid under vacuum to yield 3-(4-Methylphenyl)azetidin-3-ol hydrochloride.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Results
¹H NMR Structural elucidation and purity assessment- Aromatic protons of the p-tolyl group (two doublets). - Methylene protons of the azetidine ring (two sets of signals, likely multiplets or doublets). - Methyl protons of the p-tolyl group (a singlet). - Hydroxyl and amine protons (may be broad or exchange with solvent).
¹³C NMR Confirmation of carbon framework- Aromatic carbons of the p-tolyl group. - Quaternary carbon of the azetidine ring at the 3-position (C-OH, Ar). - Methylene carbons of the azetidine ring. - Methyl carbon of the p-tolyl group.
Mass Spectrometry (e.g., ESI-MS) Determination of molecular weightA molecular ion peak corresponding to the free base [M+H]⁺.
FT-IR Spectroscopy Identification of functional groups- Broad O-H stretch from the hydroxyl group. - N-H stretches from the ammonium salt. - C-H stretches (aromatic and aliphatic). - C=C stretches from the aromatic ring.

The characteristic signals for the azetidine ring protons and carbons are crucial for confirming the structure. For similar 3-aryl-3-azetidinyl derivatives, the quaternary carbon at the C-3 position typically appears in the range of δ 39-42 ppm in the ¹³C NMR spectrum.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(4-Methylphenyl)azetidin-3-ol hydrochloride is not available, precautions should be based on the parent compound, Azetidin-3-ol hydrochloride, and general laboratory safety principles.

  • Hazard Classification (Predicted): May cause skin irritation, serious eye damage, and respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt is likely hygroscopic.

Applications and Future Directions

Azetidine-containing compounds are considered privileged structures in drug discovery due to their unique conformational constraints and ability to serve as bioisosteres for other cyclic and acyclic functionalities.[1][2]

  • Scaffold for Novel Therapeutics: The 3-aryl-3-hydroxyazetidine core provides a three-dimensional framework with well-defined exit vectors for further functionalization. This makes it an attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets, from G-protein coupled receptors to enzymes.

  • CNS-Active Agents: The rigid azetidine core can improve metabolic stability and modulate the pharmacokinetic properties of drug candidates, which is particularly advantageous for developing agents that target the central nervous system.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, 3-(4-Methylphenyl)azetidin-3-ol hydrochloride can be utilized in fragment-based screening campaigns to identify novel binding motifs for proteins of interest.

The synthesis of this and related novel azetidine derivatives opens the door for extensive structure-activity relationship (SAR) studies, potentially leading to the discovery of next-generation therapeutic agents.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently produce and validate this novel chemical entity. The inherent value of the azetidine scaffold in medicinal chemistry suggests that this compound and its derivatives represent a promising area for future exploration in the development of innovative therapeutics.

References

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5496–5508. [Link]

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5496–5508. [Link]

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link]

  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). Synthesis of 3,3-Diarylazetidines. University of New Orleans. [Link]

  • Reddy, P. V., & Borhan, B. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central. [Link]

  • Home Sunshine Pharma. (n.d.). Azetidin-3-ol,hydrochloride CAS 18621-18-6. Retrieved from [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • Kráľová, K., et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie. [Link]

  • Mako, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • Anderson, A. G. (1972). 3-azetidinols.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Patel, H., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Wipf, P., & Maciejewski, J. P. (2012). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. PubMed Central. [Link]

  • Unknown. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. [Link]

  • Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry. [Link]

  • Farmer, S., & Reusch, W. (2019). 18.9: Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents. YouTube. [Link]

  • Alcaide, B., & Almendros, P. (2002). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry. [Link]

Sources

Foundational Principles: Analyte Characteristics and Strategic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride, a compound of interest in contemporary drug discovery. Azetidine scaffolds are increasingly utilized in medicinal chemistry to enhance the physicochemical properties of drug candidates.[1] A thorough understanding of their behavior under mass spectrometric conditions is therefore critical for their characterization, metabolite identification, and quality control. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for this class of molecules.

The analyte, 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride, presents specific structural features that dictate the analytical strategy. Its structure comprises a polar tertiary alcohol, a p-tolyl aromatic group, and a strained four-membered azetidine ring. The molecule is supplied as a hydrochloride salt, which is a critical consideration for sample preparation.

The primary analytical objectives are:

  • To determine the accurate mass of the protonated molecule for confirmation of its elemental composition.

  • To elucidate the characteristic fragmentation patterns via tandem mass spectrometry (MS/MS) to provide unequivocal structural confirmation.

Given the analyte's polarity and thermal lability, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice.[2] ESI is a soft ionization technique that is exceptionally well-suited for polar and thermally unstable molecules, typically generating a protonated molecular ion [M+H]+ with minimal in-source fragmentation.[3][4][5]

Experimental Design and Self-Validating Protocols

A robust analytical method relies on meticulous sample preparation and a well-defined instrumental setup. The protocol described below is designed to be self-validating by incorporating blanks and standards to ensure data integrity.

Sample Preparation: Mitigating Matrix and Salt Effects

The presence of non-volatile salts, such as hydrochloride, is known to cause significant ion suppression in the electrospray source, which can compromise sensitivity.[6][7] Therefore, the primary goal of sample preparation is to effectively analyze the free base in a compatible solvent system.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride and dissolve it in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. The use of a high-purity organic solvent facilitates the dissolution of the free base.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. A typical working concentration for direct infusion or LC-MS analysis of small molecules is in the range of 1-100 ng/mL.[7][8] Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to yield a 10 µg/mL solution. Further dilutions can be made from this to optimize signal intensity.

  • Solvent Selection: The use of volatile solvents like methanol, acetonitrile, and water is crucial for ESI.[5][8] Solvents such as DMSO or DMF should be avoided or heavily diluted as they are non-volatile and can contaminate the MS system.[7]

  • Vial Selection: Use appropriate 2 mL glass autosampler vials with screw or snap caps and PTFE septa to prevent contamination from plasticizers, especially when using organic solvents.[6]

  • System Suitability: Before and after the sample queue, inject a blank solvent sample (the same solvent used for the final dilution) to ensure the system is clean and to monitor for any carry-over between injections.[8]

Instrumentation and Analytical Conditions

The analysis is best performed on a high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (TQ) instrument, coupled to a UHPLC system.[9] This setup allows for both accurate mass measurement and detailed fragmentation studies.

Table 1: Recommended LC-MS/MS Instrumental Parameters

ParameterRecommended SettingRationale
UHPLC System Agilent 1290 Infinity II or equivalentProvides robust and reproducible chromatographic separation at high pressures.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and separation for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte in the ESI source, enhancing the [M+H]+ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography with good elution strength.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the analyte while separating it from potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temperature 40 °CEnsures reproducible retention times and peak shapes.
MS System Agilent 6470 TQ, JEOL JMS-TQ4000GC, or equivalentEnables both full scan (MS1) and product ion scan (MS/MS) experiments.[9][10]
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen in the azetidine ring is readily protonated. ESI is the preferred method for polar molecules.[3][4]
Capillary Voltage +4000 VOptimizes the electrospray process for ion generation.[5]
Gas Temperature 300 °CFacilitates desolvation of the ESI droplets.
Gas Flow 10 L/minAids in the desolvation process.
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)A range of collision energies is used to generate a comprehensive fragmentation spectrum, from the precursor ion to smaller fragment ions.

Data Interpretation: Deciphering the Mass Spectrum

The mass spectrum of 3-(4-Methylphenyl)azetidin-3-ol provides a fingerprint of its molecular structure. The analysis involves interpreting both the full scan (MS1) spectrum to identify the molecular ion and the tandem (MS/MS) spectrum to understand its fragmentation.

Full Scan (MS1) Analysis: The Molecular Ion

The free base of the analyte has the chemical formula C₁₀H₁₃NO and a monoisotopic mass of 163.0997 Da. In positive ion ESI mode, the molecule will readily accept a proton at the azetidine nitrogen. Therefore, the expected primary ion in the MS1 spectrum is the protonated molecule, [M+H]⁺.

  • Expected m/z: 164.1075 (C₁₀H₁₄NO⁺)

Observation of this ion with high mass accuracy (e.g., within 5 ppm on a Q-TOF instrument) provides strong evidence for the elemental composition of the analyte.

Tandem MS (MS/MS) Analysis: Elucidating the Fragmentation Pathway

The fragmentation of cyclic compounds in the gas phase is often complex, driven by ring strain and the location of the charge.[11][12] For the protonated 3-(4-Methylphenyl)azetidin-3-ol, fragmentation is initiated by the protonated nitrogen and the proximate hydroxyl group, leading to characteristic neutral losses and ring-opening events.

The proposed fragmentation pathway is as follows:

  • Initial Dehydration: The most common initial fragmentation step for protonated alcohols is the loss of a water molecule (18.0106 Da). This occurs via proton transfer from the nitrogen to the hydroxyl group, followed by its elimination as H₂O, leading to the formation of a stabilized carbocation at m/z 146.0969.

  • Azetidine Ring Opening: The strained four-membered ring is susceptible to cleavage. Following dehydration, the resulting ion can undergo a ring-opening cascade. A likely pathway involves the cleavage of the C-C bonds adjacent to the positively charged carbon, leading to the formation of an iminium ion.

  • Formation of the Tropylium Ion: A characteristic fragment for toluene-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91.0548. This is formed by the cleavage of the bond between the azetidine ring and the p-tolyl group, followed by rearrangement.

  • Loss of the Phenyl Ring: Another significant fragmentation would be the loss of the tolyl group as a neutral radical (91.0548 Da), resulting in a fragment corresponding to the protonated azetidin-3-one structure at m/z 73.0500.

G parent [M+H]+ 3-(4-Methylphenyl)azetidin-3-ol m/z 164.1075 frag1 [M+H - H2O]+ m/z 146.0969 parent->frag1 - H2O frag2 [C7H7]+ Tropylium Ion m/z 91.0548 frag1->frag2 - C3H4N frag3 [C4H8NO]+ Protonated Azetidin-3-one m/z 73.0500 frag1->frag3 - C7H7 frag4 Further Fragmentation frag2->frag4

Caption: Proposed Fragmentation Pathway for Protonated 3-(4-Methylphenyl)azetidin-3-ol.

Table 2: Summary of Expected Ions and Fragments

m/z (Calculated)Elemental CompositionDescription
164.1075C₁₀H₁₄NO⁺Protonated Molecule [M+H]⁺
146.0969C₁₀H₁₂N⁺Loss of water [M+H - H₂O]⁺
91.0548C₇H₇⁺Tropylium ion from p-tolyl group
73.0500C₄H₈NO⁺Loss of the neutral tolyl group

Overall Experimental Workflow

The entire analytical process, from sample receipt to final data interpretation, can be visualized as a logical sequence of operations designed to ensure accuracy and reproducibility.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve HCl Salt in Methanol prep2 Dilute to Working Concentration (1-100 ng/mL) prep1->prep2 prep3 Inject Blank and QC Samples prep2->prep3 lc UHPLC Separation (Reversed-Phase C18) prep3->lc esi Electrospray Ionization (Positive Mode) lc->esi ms Mass Analyzer (Q-TOF or TQ) esi->ms ms1 MS1: Confirm [M+H]+ Accurate Mass ms->ms1 interp Elucidate Fragmentation Pathway ms1->interp ms2 MS/MS: Acquire Fragmentation Data ms2->interp

Caption: High-Level Experimental Workflow for the LC-MS/MS Analysis.

Conclusion

This guide outlines a robust and scientifically grounded methodology for the mass spectrometric analysis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride. By employing a systematic approach that includes careful sample preparation to mitigate salt effects, optimization of LC-ESI-MS/MS parameters, and detailed interpretation of fragmentation patterns, researchers can achieve unambiguous structural confirmation and characterization of this important chemical scaffold. The proposed fragmentation pathway provides a reliable basis for the identification of this compound and its potential metabolites in complex matrices, thereby supporting its advancement in drug discovery and development pipelines.

References

  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). Azetidine. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. Available at: [Link]

  • PMC. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. Available at: [Link]

  • Western Sydney University. (n.d.). Sample Preparation Guidelines. Centralised Research Facility. Available at: [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]

  • Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Available at: [Link]

  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • PMC. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PubMed Central. Available at: [Link]

  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2020). Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines. Available at: [Link]

  • NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST WebBook. Available at: [Link]

  • Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021). Available at: [Link]

  • ACS Publications. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2015). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. Available at: [Link]

  • PMC. (n.d.). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Available at: [Link]

  • ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]

  • JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS. Available at: [Link]

  • Investigation of fragmentation behaviors of steroidal drugs with Li+, Na+, K+ adducts by tandem mass spectrometry aided with com. (n.d.). Available at: [Link]

Sources

Solubility of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as vital structural motifs in modern drug discovery.[1][2] Their unique physicochemical properties, stemming from a combination of ring strain and a three-dimensional, sp3-rich character, can confer enhanced metabolic stability, improved pharmacokinetic profiles, and better solubility compared to more traditional scaffolds.[1][2][3] This guide focuses on a specific derivative, 3-(4-Methylphenyl)azetidin-3-ol hydrochloride, a compound of interest for researchers and drug development professionals.

The journey of a drug candidate from the laboratory to a viable therapeutic is critically dependent on its physicochemical properties, with aqueous solubility being a paramount gatekeeper for bioavailability. For a hydrochloride salt of a weakly basic active pharmaceutical ingredient (API), solubility is not a static value but a dynamic property profoundly influenced by its environment. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride, offering field-proven insights into experimental design and data interpretation.

Physicochemical Profile and Its Impact on Solubility

While specific experimental data for 3-(4-Methylphenyl)azetidin-3-ol hydrochloride is not publicly available, we can infer its likely behavior by dissecting its structural components:

  • Azetidine Ring: A polar, saturated heterocycle. The nitrogen atom is basic, with the conjugate acid of the parent azetidine having a pKa of 11.29. This basicity is central to its ability to form a hydrochloride salt.

  • 3-hydroxyl (-OH) Group: A polar functional group capable of acting as both a hydrogen bond donor and acceptor, which generally enhances aqueous solubility.

  • 4-Methylphenyl (p-tolyl) Group: A nonpolar, hydrophobic moiety that will decrease aqueous solubility.

  • Hydrochloride Salt: The molecule is supplied as a salt of a weak base (the azetidine nitrogen) and a strong acid (HCl). This salt form is chosen specifically to enhance aqueous solubility compared to the free base, particularly in acidic environments like the stomach.

The interplay between the hydrophilic salt and hydroxyl group versus the hydrophobic p-tolyl group dictates the molecule's overall solubility profile. As a hydrochloride salt, its solubility is expected to be highly dependent on pH.

Theoretical Framework: pH-Dependent Solubility and Disproportionation

The solubility of a salt of a weakly basic compound is governed by the pH of the medium. The relevant equilibrium involves the dissolution of the salt (BH⁺Cl⁻) and the subsequent dissociation of the protonated base (BH⁺) to the neutral free base (B).

The total solubility (S_total) is the sum of the ionized form (BH⁺) and the un-ionized free base (B) in solution: S_total = [BH⁺] + [B]

This relationship is critically important. In acidic conditions (low pH), the equilibrium favors the protonated, more soluble form (BH⁺). As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the neutral, often poorly soluble free base (B). This can lead to the precipitation of the free base from a solution of the salt, a phenomenon known as disproportionation .[4][5]

The maximum pH at which the salt form is stable before the free base begins to precipitate is known as pH_max .[4][6] Operating below this pH is critical to prevent conversion to the less soluble free base during formulation and storage.[4][6]

Solubility Aqueous Solubility of 3-(4-Methylphenyl)azetidin-3-ol HCl Disproportionation Disproportionation Risk (Precipitation of Free Base) Solubility->Disproportionation pH pH of Medium pH->Solubility Primary Driver pH->Disproportionation High pH increases risk Temp Temperature Temp->Solubility Affects Thermodynamics pKa pKa of Azetidine Nitrogen pKa->Solubility Defines pH-Solubility Curve SolidForm Solid-State Form (Polymorphism) SolidForm->Solubility Affects Intrinsic Solubility

Caption: Key factors influencing the aqueous solubility of a hydrochloride API salt.

Experimental Determination of Solubility

Two primary types of solubility measurements are employed in drug development: thermodynamic and kinetic.

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the universally recognized gold-standard for this determination.[7][8][9] It is essential for obtaining definitive data for regulatory submissions and for building robust biopharmaceutical models.[7][9]

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

  • Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines for BCS classification)[9]. Ensure the buffer capacity is sufficient to prevent pH shifts upon addition of the compound.[9] All buffers should be brought to the experimental temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[5][9]

  • Compound Addition: Add an excess amount of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride to a known volume of each buffer in a suitable vessel (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved and equilibrium with the solid phase is maintained.[8]

  • Equilibration: Seal the vessels and place them on a mechanical agitator (e.g., orbital shaker) in a temperature-controlled environment (37 ± 1 °C). Agitate for a predetermined period, typically 24 to 72 hours.[7][9] The time required to reach equilibrium should be established in preliminary assessments by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[9]

  • Sample Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the supernatant. The most robust method is centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[7] This two-step process minimizes the risk of disturbing the sediment and carrying over fine particles.

  • pH Measurement: Measure and record the final pH of the saturated solution to confirm that it has not significantly deviated from the initial buffer pH.[9]

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[7]

  • Solid Phase Analysis: After the experiment, recover the excess solid and analyze it (e.g., by DSC, XRPD) to confirm that the solid form has not changed (e.g., converted to the free base or a different polymorph) during the experiment.[9]

Start Start Prep Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) at 37 °C Start->Prep Add Add Excess Solid API to Buffer Prep->Add Agitate Agitate for 24-72h at 37 °C to Reach Equilibrium Add->Agitate Separate Separate Solid: 1. Centrifuge 2. Filter Supernatant Agitate->Separate Analyze Quantify Concentration in Supernatant (e.g., HPLC) Separate->Analyze Verify Verify Final pH & Analyze Solid Residue Separate->Verify End End Analyze->End

Caption: Workflow for the Shake-Flask Equilibrium Solubility determination method.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to rank-order compounds.[7] These methods, often based on detecting the precipitation of a compound from a DMSO stock solution upon addition to an aqueous buffer, are faster but measure a metastable state and can be influenced by artifacts.[7] Techniques like laser nephelometry, which measures light scattering from suspended particles, are commonly used. While valuable for screening, promising candidates should always have their solubility confirmed using an equilibrium method.[7]

Illustrative Solubility Profile of 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

The following table provides an expected solubility profile based on the physicochemical properties of the molecule and general solubility principles ("like dissolves like"). This data is illustrative and should be confirmed by experimentation.

Solvent CategorySolvent ExampleExpected SolubilityRationale
Polar Protic Water (pH < pKa)Freely Soluble to SolubleThe hydrochloride salt form and polar hydroxyl group promote interaction with water, especially at acidic pH where the compound is fully ionized.
MethanolFreely SolubleThe high polarity and hydrogen bonding capacity of methanol should readily dissolve the polar, ionic compound.
EthanolSolubleSimilar to methanol, though the slightly lower polarity may result in slightly lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely SolubleA powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including polar salts.[10]
Dimethylformamide (DMF)SolubleAnother common polar aprotic solvent, expected to be effective.
AcetonitrileSparingly Soluble to Slightly SolubleLower polarity compared to DMSO and DMF will likely limit its capacity to dissolve the ionic salt.
Nonpolar Dichloromethane (DCM)Slightly Soluble to Very Slightly SolubleThe nonpolar nature of the solvent is a poor match for the ionic salt, though some dissolution may occur due to the organic scaffold.
TolueneInsolubleThe highly nonpolar aromatic solvent is unlikely to overcome the lattice energy of the salt.
HexanesInsolubleThe nonpolar aliphatic solvent is incompatible with the polar, ionic nature of the compound.
Biorelevant Media FaSSIF / FeSSIFLikely Higher than BufferThe presence of bile salts and phospholipids in these simulated intestinal fluids can form micelles that enhance the apparent solubility of lipophilic compounds.[7]

Solubility classifications are based on USP definitions.

Critical Factors Influencing Solubility

  • pH: As detailed above, pH is the most critical factor for the aqueous solubility of this compound. A comprehensive pH-solubility profile should be generated across the physiological pH range of 1.2 to 6.8 to understand its behavior in the gastrointestinal tract.[5]

  • Temperature: Solubility is temperature-dependent. For most salts, solubility increases with temperature.[11] However, the magnitude of this effect varies and must be determined experimentally.[11][12] Storing formulations at controlled, lower temperatures can reduce the risk of temperature-induced disproportionation.[4][6]

  • Common Ion Effect: The presence of chloride ions from other sources (e.g., excipients like sodium chloride) in a formulation can suppress the solubility of a hydrochloride salt due to the common ion effect.[11][12] This should be a consideration during formulation development.

  • Excipients: Formulation excipients can significantly impact solubility. Surfactants can enhance solubility by forming micelles, while certain alkaline excipients (e.g., magnesium stearate) can raise the local microenvironmental pH, increasing the risk of disproportionation.[5]

Conclusion for the Drug Development Professional

Understanding the solubility of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride is not merely an academic exercise; it is a fundamental requirement for successful drug development. For this compound, the key takeaways are:

  • pH is Paramount: The compound's hydrochloride salt structure dictates that its aqueous solubility will be highest at low pH and will decrease significantly as the pH approaches its pKa. A full pH-solubility profile is essential.

  • Disproportionation is a Key Risk: The potential for conversion to the less soluble free base at higher pH values (pH > pH_max) must be carefully managed through pH control in formulations.

  • Methodology Matters: While kinetic assays are useful for initial screening, definitive solubility must be determined using the equilibrium shake-flask method to inform critical development decisions.

  • The Formulation Environment is Crucial: The final formulated product's solubility will be a function of the API's intrinsic properties and its interaction with excipients, temperature, and other ions.

By applying the principles and protocols outlined in this guide, researchers can generate accurate and reliable solubility data, enabling informed decisions in lead optimization, pre-formulation, and the ultimate development of a safe and effective therapeutic agent.

References

  • Raytor. (2026, January 22).
  • Crystal Pharmatech. (2025, August 11).
  • (N.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • World Health Organiz
  • MedchemExpress.com. (N.d.). Azetidin-3-ol hydrochloride | ADC Linker.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • CORE. (N.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Crystal Pharmatech. (N.d.).
  • Fisher Scientific. (N.d.). Azetidines.
  • PubMed. (2026, January 6).
  • Sigma-Aldrich. (N.d.). 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride.
  • MedChemExpress. (N.d.). Azetidin-3-ol hydrochloride-SDS.
  • Google Patents. (N.d.). US3668196A - 3-azetidinols.
  • Wikipedia. (N.d.). Azetidine.
  • Cheméo. (N.d.). Chemical Properties of Azetidine (CAS 503-29-7).
  • ChemicalBook. (2025, July 16). Azetidin-3-ol | 45347-82-8.
  • ResearchGate. (N.d.). Solubility of drug in different solvents | Download Scientific Diagram.
  • ChemicalBook. (N.d.). Azetidin-3-ol synthesis.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PubChemLite. (N.d.). 3-(4-fluorophenyl)azetidin-3-ol hydrochloride (C9H10FNO).
  • ResearchGate. (2025, August 7).
  • Pharmaffiliates. (N.d.). CAS No : 18621-18-6| Chemical Name : Azetidin-3-ol Hydrochloride Salt.
  • Organic & Biomolecular Chemistry (RSC Publishing). (N.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Pharmaceutical Sciences. (2026, January 5).
  • Sigma-Aldrich. (N.d.). Solvent Miscibility Table.

Sources

The Emergence of Substituted Azetidin-3-ols: From Synthetic Curiosity to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on the Discovery, History, and Synthetic Evolution of a Key Heterocyclic Motif

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a niche area of organic chemistry to a cornerstone in modern drug discovery.[1][2] While its structural isomer, the azetidin-2-one (β-lactam), has long been celebrated for its role in antibiotics, the substituted azetidin-3-ol core and its ketone precursor (azetidin-3-one) have carved out their own significant territory.[2][3] Their unique three-dimensional structure, combined with the versatile functionality of the hydroxyl group, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][4] This guide provides an in-depth exploration of the discovery and history of substituted azetidin-3-ols, charting the evolution of their synthesis from early, challenging methods to the sophisticated, stereoselective strategies employed today. We will delve into the causality behind key experimental choices, present detailed protocols for foundational and modern syntheses, and illustrate the strategic importance of this scaffold in medicinal chemistry.

Introduction: The Strategic Value of the Azetidin-3-ol Scaffold

The allure of the azetidine scaffold in medicinal chemistry stems from its unique combination of properties. As a small, saturated heterocycle, it is rich in sp³-hybridized carbons, a feature increasingly sought after in drug candidates to improve solubility, metabolic stability, and escape the "flatland" of aromatic-heavy compound libraries.[1] The inherent ring strain of the four-membered ring influences its conformation and reactivity, making it a rigid building block that can precisely orient substituents for optimal interaction with biological targets.[1][4]

The azetidin-3-ol moiety is particularly valuable. The hydroxyl group at the C-3 position serves as a versatile synthetic handle for further functionalization, allowing for the introduction of diverse groups through esterification, etherification, or nucleophilic substitution.[4] This functional handle, combined with the ability to substitute at the nitrogen (N-1) and other carbon positions (C-2, C-4), makes the azetidin-3-ol a highly adaptable scaffold for structure-activity relationship (SAR) studies.[5] Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine core, underscoring its proven utility in developing successful therapeutics.[1]

Historical Perspective: Early Synthetic Forays

The synthesis of the azetidine ring has historically been a challenge due to the ring strain associated with the four-membered system. Early methods were often characterized by harsh conditions and limited substrate scope.

The Foundational Epichlorohydrin Route

One of the most enduring and industrially significant methods for constructing the N-substituted azetidin-3-ol core involves the reaction of a primary amine with epichlorohydrin. This approach, while conceptually straightforward, involves a key intramolecular cyclization step that forms the strained four-membered ring.

The reaction proceeds via initial nucleophilic attack of the primary amine on the epoxide of epichlorohydrin, followed by an intramolecular Sₙ2 reaction where the nitrogen attacks the carbon bearing the chlorine, displacing the chloride and forming the azetidine ring.[6] A base is typically required to deprotonate the nitrogen, facilitating the final ring-closing step. This method's robustness has led to its use in large-scale syntheses of key intermediates like 1-benzylazetidin-3-ol.[6][7]

G start Primary Amine (R-NH2) + Epichlorohydrin intermediate N-substituted 3-chloro-2-hydroxypropylamine start->intermediate Ring Opening base Base (e.g., Et3N) intermediate->base Deprotonation product N-substituted Azetidin-3-ol base->product Intramolecular SN2 Cyclization

Figure 1: General workflow for azetidin-3-ol synthesis from primary amines and epichlorohydrin.

Experimental Protocol 1: Synthesis of 1-Benzylazetidin-3-ol [6][7]

  • Objective: To synthesize the versatile intermediate 1-benzylazetidin-3-ol from commercially available starting materials.

  • Methodology Rationale: This protocol utilizes the classic reaction between a primary amine (benzylamine) and epichlorohydrin. Isopropanol is chosen as a solvent for its ability to dissolve the reactants and its appropriate boiling point. The key step is the base-mediated intramolecular cyclization to form the strained azetidine ring.

  • Step-by-Step Procedure:

    • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add benzylamine and isopropanol. Cool the mixture in an ice-water bath.

    • Epichlorohydrin Addition: Add epichlorohydrin dropwise to the cooled solution of benzylamine over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

      • Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of undesired byproducts, such as the double alkylation product.

    • Intermediate Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to ensure complete formation of the 1-(benzylamino)-3-chloropropan-2-ol intermediate.

    • Cyclization: Add a base, such as triethylamine, to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.

      • Causality Note: The base deprotonates the secondary amine, generating a more potent nucleophile that readily displaces the chloride in an intramolecular fashion to form the thermodynamically less favored four-membered ring.

    • Workup and Isolation: Cool the reaction mixture to room temperature. Filter off any salts that have formed. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by vacuum distillation or crystallization to yield pure 1-benzylazetidin-3-ol.

The Evolution of Stereoselective Synthesis

As the importance of azetidin-3-ols in medicinal chemistry grew, so did the demand for enantiomerically pure forms. This spurred the development of sophisticated stereoselective synthetic strategies, moving beyond racemic preparations.

Chiral Pool and Auxiliary-Based Methods

Early approaches to chiral azetidin-3-ols often relied on the use of starting materials from the "chiral pool," such as amino acids.[3] While effective, this limited the structural diversity of the products. An alternative and more flexible strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can induce high levels of stereoselectivity in the formation of the azetidine ring.[8]

Gold-Catalyzed Oxidative Cyclization: A Modern Breakthrough

A significant advancement in the synthesis of chiral azetidin-3-ones (the direct precursors to azetidin-3-ols) was the development of a gold-catalyzed intermolecular oxidation of alkynes.[3][9] This method bypasses the need for potentially explosive diazo intermediates, which were used in earlier metal-catalyzed approaches.[3]

The key to this process is the generation of a reactive α-oxo gold carbene intermediate from an N-propargylsulfonamide. This intermediate then undergoes a highly efficient intramolecular N-H insertion to form the azetidin-3-one ring with excellent enantiomeric excess.[3] The use of a t-butanesulfonyl protecting group is particularly advantageous as it leverages well-established chiral sulfinamide chemistry and can be easily removed under acidic conditions.[9]

G sub Chiral N-Propargylsulfonamide int1 Gold-Coordinated Alkyne sub->int1 Coordination cat Gold(I) Catalyst + N-Oxide Oxidant cat->int1 int2 α-Oxo Gold Carbene Intermediate int1->int2 Intermolecular Oxidation product Chiral Azetidin-3-one int2->product Intramolecular N-H Insertion reduction Reduction (e.g., NaBH4) product->reduction final_product Chiral Azetidin-3-ol reduction->final_product

Figure 2: Simplified catalytic cycle for the gold-catalyzed synthesis of chiral azetidin-3-ones.

Experimental Protocol 2: Gold-Catalyzed Synthesis of a Chiral N-Sulfonylazetidin-3-one [3]

  • Objective: To prepare an enantiomerically enriched azetidin-3-one using a modern gold-catalyzed oxidative cyclization.

  • Methodology Rationale: This protocol leverages gold's unique ability to activate alkynes towards oxidation, forming a key carbene intermediate that undergoes stereocontrolled intramolecular cyclization. The choice of a chiral sulfonamide precursor allows for the transfer of chirality to the final product.

  • Step-by-Step Procedure:

    • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon), add the chiral N-propargylsulfonamide, a gold(I) catalyst (e.g., Et₃PAuNTf₂), and an N-oxide oxidant (e.g., 8-ethylquinoline N-oxide) to a vial containing an anhydrous solvent (e.g., dichloromethane).

    • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

      • Causality Note: The N-oxide serves as the oxygen atom source for the intermolecular oxidation of the alkyne to the gold carbene. The gold catalyst facilitates this transformation and controls the subsequent N-H insertion.

    • Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure, enantiomerically enriched N-sulfonylazetidin-3-one. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

    • Reduction (Optional): The resulting azetidin-3-one can be stereoselectively reduced to the corresponding azetidin-3-ol using a reducing agent like sodium borohydride in methanol.

Comparative Analysis of Synthetic Methods

The evolution of synthetic methods has provided researchers with a diverse toolkit for accessing substituted azetidin-3-ols. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical requirements.

MethodStarting Material(s)Key TransformationStereocontrolAdvantagesDisadvantages
Epichlorohydrin Route Primary Amine, EpichlorohydrinIntramolecular Sₙ2 CyclizationRacemic (unless chiral amine is used)Scalable, uses inexpensive materialsOften produces racemic mixtures, can have byproduct issues
Diazo Ketone Decomposition α-Amino-α′-diazo ketoneMetal-catalyzed N-H insertionCan be stereoselective with chiral ligandsMore direct than multi-step routesUse of toxic and explosive diazo compounds, potential for side reactions
Gold-Catalyzed Cyclization N-PropargylsulfonamideOxidative Cyclization / N-H InsertionHigh (e.g., >98% e.e.)High stereoselectivity, mild conditions, avoids diazo compoundsRequires precious metal catalyst, multi-step precursor synthesis
Allene Amination/Rearrangement Homoallenic SulfamateAziridination / RearrangementHigh (e.g., >19:1 dr)Access to densely functionalized products, excellent diastereoselectivityMulti-step sequence, substrate-specific

Table 1: Comparison of selected synthetic strategies for azetidin-3-ol and azetidin-3-one cores.[3][10]

Conclusion: An Indispensable Scaffold for Future Discovery

The journey of substituted azetidin-3-ols from their challenging initial syntheses to their current status as a privileged scaffold in drug discovery is a testament to the ingenuity of synthetic organic chemists. The development of robust, scalable, and highly stereoselective methods has made these valuable building blocks readily accessible, empowering medicinal chemists to explore new chemical space. The unique structural and electronic properties of the azetidin-3-ol motif provide a powerful platform for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to advance, the role of substituted azetidin-3-ols in the development of innovative medicines is set to expand even further.

References

  • Zhang, J., Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236-9. Available from: [Link]

  • Zhang, J., Schmalz, H.-G. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed. Available from: [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available from: [Link]

  • (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Wrubel, F., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(17), 4148-4151. Available from: [Link]

  • ChemInform. (2010). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform, 31(18). Available from: [Link]

  • ResearchGate. (2025). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Available from: [Link]

  • (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. Available from: [Link]

  • Singh, P. P., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(4), 844-853. Available from: [Link]

  • (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

  • Samadhiya, P., et al. (2012). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Oriental Journal of Chemistry, 28(2), 705-712. Available from: [Link]

  • Didier, D., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. Available from: [Link]

  • TIJER.org. (2020). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. Available from: [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]

  • Organic Syntheses. (n.d.). azetidine. Available from: [Link]

  • The Journal of Organic Chemistry. (1972). Synthesis of azetidine-3-carboxylic acid. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Available from: [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5809-5813. Available from: [Link]

  • Wikipedia. (n.d.). Azetidine. Available from: [Link]

  • Google Patents. (1972). US3668196A - 3-azetidinols.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available from: [Link]

  • Beil, A., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1678. Available from: [Link]

Sources

Methodological & Application

Strategic Derivatization of 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Value

3-(4-Methylphenyl)azetidin-3-ol hydrochloride (CAS: 18621-18-6) represents a high-value "sp³-rich" scaffold in modern drug discovery. Structurally, it offers a conformationally restricted bioisostere of piperidine and pyrrolidine, often improving metabolic stability and lowering lipophilicity (LogD) while maintaining ligand-target vector fidelity.

This guide details the strategic derivatization of this core. Unlike simple aliphatic amines, the azetidine ring possesses significant angle strain (~26 kcal/mol), requiring specific handling to prevent ring-opening or polymerization. Furthermore, the tertiary alcohol at the C3 position creates a unique steric and electronic environment that can be exploited for specific molecular interactions or further functionalization.

Chemical Properties & Handling

Compound Identity:

  • Systematic Name: 3-(4-Methylphenyl)azetidin-3-ol hydrochloride

  • Core Features: Secondary amine (masked as HCl salt), Tertiary benzylic alcohol, Strained 4-membered ring.

  • Molecular Weight: 199.68 g/mol (HCl salt).

Critical Handling Protocol: Salt Neutralization

The hydrochloride salt is stable but non-reactive in nucleophilic substitutions. For all N-derivatization protocols, the free base must be generated in situ or isolated.

Method A: In-Situ Neutralization (Recommended for Parallel Synthesis)

  • Reagent:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Stoichiometry: Use 3.0 equivalents relative to the azetidine salt (1 eq to neutralize HCl, 1 eq to scavenge reaction acid, 1 eq excess).

  • Solvent: DCM or DMF.

Method B: Isolation of Free Base (Recommended for Sensitive Catalytic Reactions)

  • Dissolve the salt in minimal water.

  • Add 1M NaOH until pH > 12.

  • Extract 3x with DCM (Azetidines partition well into chlorinated solvents).

  • Dry over Na₂SO₄ and concentrate immediately at <30°C.

    • Warning: Free base azetidines can degrade/polymerize upon prolonged storage. Use immediately.

Module 1: N-Functionalization (Primary Handle)

The secondary amine is the primary vector for library generation. Due to the steric bulk of the C3-aryl/hydroxy group, reaction rates may be slower than unsubstituted azetidines.

Protocol 1.1: Reductive Amination (Library Compatible)

Objective: Installation of alkyl/benzyl groups without forming amide bonds (maintaining basicity).

Reagents:

  • Aldehyde/Ketone (1.0 eq)

  • Azetidine scaffold (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, pH 5-6)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: In a vial, combine the Azetidine HCl salt (0.2 mmol), Aldehyde (0.2 mmol), and DIPEA (0.2 mmol) in DCE (2 mL). Stir for 30 mins at Room Temperature (RT).

    • Expert Note: If using a ketone, add MgSO₄ to sequester water and drive imine formation; stir for 2-4 hours.

  • Reduction: Add STAB (0.3 mmol) and Acetic Acid (1 drop).

  • Reaction: Stir at RT for 16 hours. Monitor by LCMS.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Protocol 1.2: Amide Coupling (Peptide/Fragment Linkage)

Objective: Creating stable amide linkers.

Reagents:

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and HATU in DMF. Stir for 5 mins to form the active ester.

  • Addition: Add the Azetidine HCl salt followed immediately by DIPEA.

    • Why? Adding DIPEA last minimizes the exposure of the free azetidine to potential dimerization before the electrophile is ready.

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

Module 2: C3-Functionalization (Advanced/High Risk)

The tertiary alcohol is sterically hindered and benzylic. Direct alkylation (Williamson ether synthesis) is difficult due to the competing risk of ring fragmentation or elimination (forming the styrene derivative) under strong basic conditions.

Protocol 2.1: O-Alkylation via Phase Transfer Catalysis

Objective: Ether formation while minimizing ring strain stress.

Reagents:

  • Alkyl Halide (active, e.g., Benzyl Bromide)

  • Base: 50% NaOH (aq)

  • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%)

  • Solvent: Toluene.[2]

Step-by-Step:

  • Protection: Crucial. The Nitrogen MUST be protected (e.g., N-Boc or N-Cbz) before attempting O-alkylation. The free amine will react preferentially.

  • Biphasic Mix: Dissolve N-Protected Azetidine in Toluene. Add Alkyl Halide and TBAB.

  • Initiation: Add 50% NaOH dropwise with vigorous stirring.

  • Control: Heat to 50°C. Do not exceed 60°C to avoid elimination of the tertiary alcohol.

  • Monitoring: Monitor consumption of starting material via TLC/LCMS.

Protocol 2.2: Friedel-Crafts "Substitution" (Novel Pathway)

Recent literature suggests the C3-OH can act as a leaving group to generate a stabilized carbocation (stabilized by the p-tolyl group), which can then trap electron-rich arenes (phenols, indoles).

Conditions:

  • Catalyst: FeCl₃ (5 mol%) or Ca(NTf₂)₂.

  • Nucleophile: Electron-rich arene (e.g., 2-naphthol).

  • Solvent: Nitromethane or DCM.

  • Mechanism: S_N1-type substitution at the quaternary center.

Visualizing the Workflow

Azetidine_Workflow Start 3-(4-Methylphenyl) azetidin-3-ol HCl FreeBase Neutralization (DIPEA/NaOH) Start->FreeBase pH > 12 N_Deriv N-Functionalization (Primary Route) FreeBase->N_Deriv Protect N-Protection (Boc/Cbz) FreeBase->Protect Essential Step Amide Amide Coupling (HATU/RCOOH) N_Deriv->Amide RedAm Reductive Amination (STAB/RCHO) N_Deriv->RedAm Sulfon Sulfonylation (RSO2Cl) N_Deriv->Sulfon C_Deriv C3-OH Functionalization (Advanced) Protect->C_Deriv Ether O-Alkylation (PTC/R-X) C_Deriv->Ether Phase Transfer Subst S_N1 Substitution (Lewis Acid/Arene) C_Deriv->Subst FeCl3 Cat.

Figure 1: Decision tree for the derivatization of the azetidin-3-ol scaffold. Note that C3-functionalization requires prior N-protection.

Analytical Data & Quality Control

When characterizing derivatives of this scaffold, look for these specific NMR signatures:

Feature¹H NMR Signal (CDCl₃)Interpretation
Azetidine Ring δ 3.8 – 4.5 ppm (Multiplets)The 4 protons of the ring appear as distinct doublets or multiplets due to the rigid ring puckering.
p-Tolyl Methyl δ 2.30 – 2.35 ppm (Singlet)Diagnostic handle for the aryl group.
Aromatic Region δ 7.1 – 7.4 ppm (AA'BB' System)Characteristic para-substitution pattern.
C3-OH δ 2.0 – 3.0 ppm (Broad Singlet)Disappears upon D₂O shake. If absent in derivative, check for O-alkylation or elimination.

Stability Check: If new olefinic signals appear around δ 5.0-6.5 ppm, the tertiary alcohol has likely undergone elimination to form the styrene derivative (ring opening or exocyclic double bond).

References

  • Vertex Pharmaceuticals. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. National Institutes of Health (PMC). Link

  • National Institutes of Health. (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters.[3] PMC. Link

  • American Chemical Society. (2025).[4] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Link

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Organic & Biomolecular Chemistry. Link

  • SciSpace. (2020). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Link

Sources

Application Note: High-Throughput Profiling of the Privileged Scaffold 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Molecule: 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

This application note details the in vitro characterization of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride (CAS: N/A for specific salt, Base analog related to Bicifadine/Amitifadine precursors).

In modern Fragment-Based Drug Discovery (FBDD), the azetidine ring is recognized as a "privileged scaffold" for Central Nervous System (CNS) targets. Unlike larger tropane-based inhibitors (e.g., cocaine analogs), the azetidine ring offers a lower molecular weight and reduced lipophilicity (LogP), improving the "ligand efficiency" (LE) of the molecule.

The specific substitution pattern—a 3-hydroxyl group combined with a 3-aryl ring —is critical. The hydroxyl group provides a vector for hydrogen bonding within the orthosteric S1 site of monoamine transporters (MATs), while the 4-methylphenyl group engages in hydrophobic interactions. This molecule serves as a vital chemical probe for mapping the Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) transporter binding pockets.

Primary Applications
  • Fragment Screening: Assessment of ligand efficiency (LE) and binding kinetics via Surface Plasmon Resonance (SPR).

  • Functional Inhibition: Quantification of reuptake inhibition using fluorescent neurotransmitter mimetics.

  • Structure-Activity Relationship (SAR): Use as a hydrophilic control to benchmark lipophilic analogs.

Experimental Workflow & Screening Cascade

To ensure data integrity, we recommend a hierarchical screening approach. This filters out false positives caused by aggregation or poor solubility before functional assessment.

ScreeningCascade Compound Compound Resuspension QC QC: Solubility & Aggregation (DLS) Compound->QC QC->Compound Fail (Precipitation) Primary Primary Screen: Fluorescent Uptake (ASP+ Assay) QC->Primary Pass Secondary Secondary Screen: Radioligand Binding (Ki Determination) Primary->Secondary IC50 < 10 µM ADME ADME Profiling: Microsomal Stability Secondary->ADME Ki < 1 µM

Figure 1: The recommended screening cascade ensures that only soluble, non-aggregating fragments progress to costly functional assays.

Protocol 1: Stock Preparation & Solubility QC

Rationale: As a hydrochloride salt, this compound is hydrophilic but acidic. Improper buffering can lead to "assay drift" in pH-sensitive cellular assays.

Materials
  • Compound: 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride (Store at -20°C, desiccated).

  • Vehicle: DMSO (Anhydrous, ≥99.9%).

  • Buffer: PBS (pH 7.4).

Step-by-Step Procedure
  • Weighing: Weigh 5 mg of the HCl salt into a glass vial.

  • Solubilization: Dissolve in 100% DMSO to achieve a 50 mM Master Stock .

    • Note: Avoid water for the master stock to prevent hydrolysis over long-term storage.

  • Working Solution (Critical Step):

    • Dilute the Master Stock 1:100 into PBS (pH 7.4) to create a 500 µM Working Solution .

    • Visual Check: Inspect for turbidity. If cloudy, sonicate for 5 minutes at 37°C.

  • pH Adjustment: Check the pH of the Working Solution. The HCl counter-ion may lower the pH. Adjust to pH 7.2–7.4 using dilute NaOH if necessary before adding to cells.

Protocol 2: Functional Uptake Inhibition Assay (ASP+)

Rationale: This assay measures the compound's ability to block the transport of ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent substrate that mimics neurotransmitters. It is a safer, high-throughput alternative to radiolabeled uptake assays.

Assay System
  • Cell Line: HEK293 stably expressing human SERT, NET, or DAT.

  • Detection: Fluorescence Plate Reader (Ex 475 nm / Em 605 nm).

Reagents
  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Substrate: ASP+ (Stock 1 mM in water).

  • Control Inhibitor: Cocaine (DAT/SERT) or Nisoxetine (NET).

Methodology
  • Seeding: Plate HEK293-MAT cells at 40,000 cells/well in Poly-D-Lysine coated 96-well black plates. Incubate 24h at 37°C.[1]

  • Compound Addition:

    • Remove culture media and wash cells 1x with warm Assay Buffer.

    • Add 50 µL of 3-(4-Methylphenyl)azetidin-3-ol (diluted in buffer) at varying concentrations (e.g., 0.1 nM to 100 µM).

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Initiation:

    • Add 50 µL of ASP+ solution (Final concentration: 10 µM).

    • Do not wash. The assay measures real-time accumulation.

  • Kinetic Reading:

    • Immediately transfer to the plate reader.

    • Read fluorescence every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) from the linear phase (typically 5–15 mins).

    • Normalize slope against Vehicle Control (100% Uptake) and Positive Control (0% Uptake).

    • Fit data to a non-linear regression (Sigmoidal Dose-Response) to determine IC50 .

Expected Results & Interpretation
ParameterExpected RangeInterpretation
IC50 (SERT) 50 – 500 nMHigh potency; indicates strong H-bonding at the S1 site.
IC50 (DAT) 1 – 10 µMModerate potency; typical for 3-OH azetidines (less lipophilic).
IC50 (NET) 100 – 1000 nMVariable; highly dependent on the 4-methyl orientation.
Z-Factor > 0.5Indicates a robust, reproducible assay.

Mechanistic Insight: Orthosteric Blockade

To understand why this molecule works, we must visualize the synaptic cleft. The azetidin-3-ol scaffold functions as a competitive inhibitor . It occupies the central binding site (S1), sterically preventing the native neurotransmitter (5-HT/DA/NE) from entering the translocation pathway.

Mechanism Synapse Synaptic Cleft (High Neurotransmitter) Transporter Monoamine Transporter (SERT/NET/DAT) Synapse->Transporter Reuptake PostSynaptic Post-Synaptic Receptor Synapse->PostSynaptic Signaling (Potentiated) Substrate Neurotransmitter (5-HT / DA / NE) Transporter->Substrate Translocation (Normal Function) Inhibitor 3-(4-Methylphenyl) azetidin-3-ol Inhibitor->Transporter Competitive Blockade (S1 Site)

Figure 2: The compound competes with the neurotransmitter for the transporter's S1 site, effectively increasing synaptic concentrations of the neurotransmitter.

Metabolic Stability (Microsomal Assay)

Context: The "4-methylphenyl" moiety is a known "soft spot" for metabolic oxidation (CYP450-mediated hydroxylation to a benzyl alcohol).

Protocol Summary:

  • Incubate compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL).

  • Initiate reaction with NADPH regenerating system.

  • Sample at t=0, 15, 30, 60 min.

  • Quench with cold Acetonitrile containing Internal Standard.

  • Analyze via LC-MS/MS.

  • Success Criteria: Intrinsic Clearance (CLint) < 20 µL/min/mg protein suggests good metabolic stability for a lead fragment.

References

  • Vertex Pharmaceuticals. (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters.[2][3] Bioorganic & Medicinal Chemistry Letters.[2]

  • Kristensen, A. S., et al. (2011).[4] SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation. Pharmacological Reviews.

  • Enamine Ltd. (2024). Azetidines in Drug Discovery: Privileged Scaffolds.[5][6] Enamine Building Blocks Collection.[7]

  • Schwartz, J. W., et al. (2003). A High-Throughput Screening Assay for the Serotonin Transporter Using the Fluorescent Substrate ASP+. Journal of Biomolecular Screening.

Sources

The Azetidine Advantage: Engineering Receptor Affinity via Conformational Constraint

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the Azetidine Scaffold in Receptor Binding Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Abstract

The azetidine ring—a four-membered saturated nitrogen heterocycle—has evolved from a synthetic curiosity to a "privileged scaffold" in modern drug discovery.[1][2] Unlike its larger homologs (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~26 kcal/mol), lowered lipophilicity, and precise vector orientation. This Application Note details the mechanistic role of azetidine in minimizing the entropic penalty of receptor binding, provides comparative physicochemical data, and outlines validated protocols for synthesizing and profiling azetidine-based ligands.

The Physicochemical Argument: Why Azetidine?

In hit-to-lead optimization, a common strategy is the "bioisosteric switch." Replacing a flexible diethyl amine or a larger saturated ring with an azetidine moiety often yields a "magic methyl" effect—improving potency and metabolic stability simultaneously.

The "Goldilocks" Bioisostere

Azetidine occupies a physicochemical "sweet spot" between the highly strained/reactive aziridine and the more lipophilic pyrrolidine.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain can increase reactivity but rigidifies the lone pair vector.
pKa (Parent) 11.311.311.2High basicity requires EWGs (e.g., amides, sulfonamides) for permeability.
LogP (Lipophilicity) Low (Polar)ModerateHighAzetidine lowers logP, improving solubility and reducing metabolic clearance.
Conformation Puckered (~30°)EnvelopeChairAzetidine's "butterfly" pucker directs 3-substituents into precise vectors.
The Vector Effect

The critical advantage of the azetidine scaffold is the orientation of substituents at the C3 position. In 3,3-disubstituted azetidines, the groups are forced into a specific geometric relationship that mimics the gem-dimethyl group but with higher polarity. This allows the scaffold to project pharmacophores into deep, narrow hydrophobic pockets (e.g., GPCR orthosteric sites) that larger rings cannot access without steric clash.

Structural Biology & Binding Kinetics

Reducing the Entropic Penalty ( )

According to the Gibbs free energy equation (


), binding affinity is a sum of enthalpic contributions (H-bonds, van der Waals) and entropic costs.
  • Flexible Ligands: Must lose degrees of freedom to bind, incurring a high entropic penalty (

    
     is positive/unfavorable).
    
  • Azetidine Ligands: Are pre-organized. The rigid ring constrains the N-C bonds, meaning the molecule pays the "entropic tax" during synthesis, not during binding. This often results in a 10–100x potency boost compared to open-chain analogs.

Visualizing the Bioisosteric Logic

Bioisostere_Logic cluster_properties Physicochemical Shift Linear Linear Amine (Diethylamine) Pyrrolidine Pyrrolidine (5-Membered) Linear->Pyrrolidine Cyclization (+ LogP, + Rigidity) Azetidine Azetidine (4-Membered) Pyrrolidine->Azetidine Ring Contraction (- LogP, ++ Rigidity) Receptor Receptor Pocket (High Affinity) Azetidine->Receptor Optimized Vector Min. Entropy Loss

Figure 1: The strategic evolution from linear amines to the azetidine scaffold. The ring contraction to azetidine minimizes lipophilicity while maximizing conformational rigidity, optimizing the ligand for the receptor pocket.

Experimental Protocols

Protocol A: Synthesis of 3-Substituted Azetidines (Reductive Amination Route)

Objective: To generate a library of 3-amino-azetidine derivatives for SAR (Structure-Activity Relationship) profiling. This route avoids the harsh conditions of cyclization by utilizing commercially available azetidin-3-one salts.

Materials:

  • 1-Boc-3-azetidinone (CAS: 398489-26-4)

  • Primary Amine (

    
    )
    
  • Sodium Triacetoxyborohydride (

    
    )
    
  • Dichloromethane (DCM) and Acetic Acid (AcOH)

Workflow:

  • Solubilization: Dissolve 1-Boc-3-azetidinone (1.0 equiv) and the amine (

    
    , 1.1 equiv) in DCM (0.1 M concentration).
    
  • Activation: Add catalytic AcOH (1-2 drops) to facilitate imine formation. Stir at Room Temperature (RT) for 30 minutes.

    • Mechanism:[1][2][3][4][5] The acid protonates the ketone oxygen, making it more electrophilic for the amine attack.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Note:

      
       is preferred over 
      
      
      
      because it is milder and reduces the iminium ion selectively without reducing the ketone starting material (chemoselectivity).
  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS (Look for M+1 of the product; disappearance of ketone).

  • Quench: Add saturated aqueous

    
    . Extract with DCM (3x).
    
  • Deprotection (Optional): If the free amine is required, treat the N-Boc product with TFA/DCM (1:1) for 1 hour, then concentrate.

Critical Pause Point: The N-Boc intermediate is stable and can be stored at -20°C. The deprotected free amine is unstable and should be used immediately or stored as a HCl salt.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: To quantify the residence time (


) of the azetidine ligand on the receptor. High affinity (

) driven by slow off-rates (

) is a hallmark of rigid scaffolds like azetidine.

Materials:

  • Biacore or Octet System

  • Receptor Protein (His-tagged or Biotinylated)

  • Sensor Chip (CM5 or SA)

  • Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant)

Workflow:

SPR_Workflow Step1 1. Immobilization (Ligand Capture on Chip) Step2 2. Conditioning (Buffer Flow to Baseline) Step1->Step2 Step3 3. Association Phase (Inject Azetidine Analyte) Step2->Step3 Measure k_on Step4 4. Dissociation Phase (Wash with Buffer) Step3->Step4 Measure k_off Step5 5. Regeneration (Remove Analyte) Step4->Step5 Step5->Step2 Next Cycle

Figure 2: SPR Kinetic Cycle. The rigidity of the azetidine scaffold specifically improves the Dissociation Phase (Step 4), prolonging residence time.

Detailed Steps:

  • Immobilization: Immobilize the target receptor to ~2000 RU (Response Units) density.

  • Single Cycle Kinetics: Inject the azetidine compound at 5 increasing concentrations (e.g., 1 nM, 5 nM, 25 nM, 125 nM, 625 nM) without regeneration in between.

    • Why? This avoids damaging the protein with harsh regeneration buffers.

  • Data Fitting: Fit the sensorgrams to a 1:1 binding model.

  • Analysis: Focus on

    
     (dissociation rate constant).
    
    • Success Metric: A successful azetidine switch should show a slower

      
       compared to the flexible alkyl-amine analog, indicating that the rigid scaffold "locks" into the pocket.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility High crystallinity of the rigid ring.Introduce polar groups (e.g., hydroxyl) at the C3 position or convert to a mesylate salt.
Chemical Instability Ring strain makes the ring susceptible to nucleophilic opening.Avoid strong Lewis acids at high temperatures. Store free bases at low temp.
Poor Permeability High pKa (~11) leads to high ionization at pH 7.4.Add Electron Withdrawing Groups (EWGs) like fluorine to the ring to lower pKa to ~8–9.

References

  • Azetidines in Medicinal Chemistry. BenchChem. (2025). "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif." Link

  • Physicochemical Comparison. ResearchGate. (2025). "pKa values of azetidine, pyrrolidine, and piperidine." Link

  • STAT3 Inhibitor Case Study. Journal of Medicinal Chemistry. (2020). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Link

  • Synthesis Protocols. MDPI. (2023). "Synthesis of New Azetidine Amino Acid Derivatives." Link

  • Bioisosterism Reviews. Cambridge MedChem Consulting. (2022). "Basic Bioisosteres: Azetidine vs Piperidine." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support guide for the purification of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride. This molecule, while a valuable building block in pharmaceutical development, presents unique purification challenges due to its structural characteristics. The inherent strain of the four-membered azetidine ring and the polar nature of the hydrochloride salt demand carefully considered purification strategies to prevent yield loss and decomposition.[1] This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification process effectively.

Section 1: Foundational Knowledge: Understanding Your Compound

A successful purification begins with understanding the molecule's behavior. The structure of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride dictates its physical and chemical properties.

Q1: What are the key chemical properties of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride that influence its purification?

A1: There are three primary characteristics to consider:

  • The Hydrochloride Salt: The molecule is a salt, formed by the basic azetidine nitrogen and hydrochloric acid. This makes it highly polar, generally soluble in polar protic solvents like alcohols (methanol, ethanol) and water, but poorly soluble in non-polar organic solvents such as hexanes, diethyl ether, or ethyl acetate.[2][3] This property is the cornerstone of selecting an appropriate recrystallization or washing solvent.

  • The Azetidine Ring: This four-membered heterocycle is subject to significant ring strain.[1] This inherent strain makes the ring susceptible to opening under harsh conditions, such as exposure to strong acids, strong bases, or even prolonged heating. Purification methods must be chosen to minimize these stresses.

  • The Aromatic and Hydroxyl Groups: The tolyl (4-methylphenyl) and tertiary alcohol moieties contribute to the molecule's overall polarity and provide sites for potential intermolecular interactions, which can influence crystal lattice formation.

cluster_molecule Key Molecular Features cluster_annotations Properties & Implications mol ring Strained Azetidine Ring ring_desc Risk of decomposition. Avoid harsh pH and high heat. ring->ring_desc salt Polar Hydrochloride Salt salt_desc High polarity. Soluble in alcohols, insoluble in ethers/alkanes. Dictates solvent choice for recrystallization/washing. salt->salt_desc groups Aromatic & Hydroxyl Groups groups_desc Contribute to polarity. Influence crystal packing. groups->groups_desc

Caption: Key structural features influencing purification choices.

Section 2: General Purification Strategy - A Logic Flowchart

Before selecting a specific protocol, it's helpful to follow a logical workflow based on the state of your crude material and the desired final purity. This flowchart outlines a standard decision-making process.

Purification_Workflow start Crude Product (Post-synthesis & workup) is_solid Is the crude material a solid? start->is_solid triturate Perform Slurry Wash / Trituration (See Protocol 1) is_solid->triturate Yes crystallize_oil Attempt Crystallization from Oil (See Troubleshooting Q2) is_solid->crystallize_oil No (Oil/Gum) solid_path Yes oil_path No (Oil/Gum) check_purity1 Check Purity (TLC, NMR, or LCMS) triturate->check_purity1 crystallize_oil->is_solid If successful recrystallize Perform Recrystallization (See Protocol 2) check_purity1->recrystallize No final_product Pure Product (Dry under vacuum) check_purity1->final_product Yes purity_ok Purity > 95%? purity_not_ok Purity < 95% check_purity2 Check Final Purity recrystallize->check_purity2 check_purity2->final_product

Caption: Decision workflow for purifying the crude hydrochloride salt.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification of polar hydrochloride salts like 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride.

Issue: Physical State & Initial Purity

Q2: My crude product is an oil/gum, not a solid. How can I crystallize it?

A2: An oily or gummy consistency is typically due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. Here are several techniques to induce crystallization:

  • Trituration: Add a small amount of a non-polar solvent in which your product should be insoluble (e.g., diethyl ether, hexanes, or ethyl acetate). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can initiate nucleation.

  • Solvent Removal: Ensure all solvents from the reaction and workup (like water, DMF, or CH2Cl2) have been thoroughly removed under high vacuum, possibly with gentle heating (not exceeding 40-50°C to avoid decomposition). Co-evaporation with a solvent like toluene can help remove traces of water or other high-boiling solvents.

  • Anti-Solvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol or 2-propanol). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes persistently cloudy.[2] Let it stand, or warm slightly to redissolve and then cool slowly.

Q3: My solid product is discolored (e.g., yellow or brown). What's the first step?

A3: Discoloration often points to small amounts of highly colored byproducts.

  • Activated Charcoal: A treatment with activated charcoal during recrystallization can be effective.[2] Add a very small amount of charcoal (1-2% by weight) to the hot, dissolved solution before filtration. Caution: Use sparingly, as charcoal can adsorb your product, reducing the yield.

  • Slurry Wash: Before a full recrystallization, washing the crude solid with a suitable solvent can remove colored impurities. See Protocol 1 for a detailed procedure.

Issue: Recrystallization Problems

Q4: I'm struggling to find a suitable recrystallization solvent system. What's the systematic approach?

A4: The ideal solvent should dissolve the compound when hot but not when cold.[4] For a polar salt, single-solvent systems like 2-propanol or ethanol are good starting points.[2] If these fail, a binary solvent system is the next step. A systematic approach involves finding one solvent that dissolves the compound well (a "solvent") and one in which it is insoluble (an "anti-solvent").

Solvent System ComponentRecommended SolventsRationale & Comments
Primary Solvent (Good) Methanol, Ethanol, 2-PropanolPolar protic solvents that are effective at dissolving hydrochloride salts, especially when heated. 2-Propanol is often preferred as salts can be too soluble in methanol/ethanol even when cold.[2]
Anti-Solvent (Poor) Diethyl Ether, Ethyl Acetate, Acetone, AcetonitrileThese are less polar and will reduce the overall solvating power of the mixture, inducing precipitation. Add the anti-solvent slowly to the hot, dissolved solution until turbidity appears, then add a drop of the primary solvent to clarify before cooling.

Q5: My compound won't crystallize out of the solution upon cooling. What should I do?

A5: This indicates your solution is not supersaturated, or nucleation is inhibited.

  • Induce Nucleation: Scratch the inner surface of the flask with a glass rod. The microscopic scratches provide a surface for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution.

  • Concentrate the Solution: Remove some of the solvent under reduced pressure and try cooling again.

  • Cool to Lower Temperatures: Place the flask in an ice bath or a freezer (-20°C) for an extended period.

Q6: My yield from recrystallization is very low. How can I improve it?

A6: Low yield usually means too much compound remained dissolved in the mother liquor.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Cool Thoroughly: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature.

  • Second Crop: Isolate your first batch of crystals by filtration, then concentrate the mother liquor. Cool the concentrated filtrate to obtain a second, often less pure, crop of crystals.

Issue: Chromatography Challenges

Q7: Can I use standard silica gel column chromatography for this compound? What are the risks?

A7: It is strongly discouraged to use standard silica gel chromatography for polar hydrochloride salts.[1][5]

  • Risks: Silica gel is acidic and can cause significant streaking, poor separation, and even decomposition of the azetidine ring.[1] The highly polar salt will likely bind very strongly to the silica, making elution difficult without extremely polar mobile phases (like high percentages of methanol), which can dissolve the silica itself.[5]

  • Alternatives: If chromatography is absolutely necessary, consider a short plug of neutral alumina or deactivated silica gel to remove non-polar impurities.[2] For high-purity preparative work, more advanced techniques like reverse-phase HPLC or Supercritical Fluid Chromatography (SFC) are more suitable for polar salts.[6][7]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Slurry/Trituration

  • Objective: To remove non-polar or moderately polar impurities from a crude solid product.

  • Methodology:

    • Place the crude solid in a flask.

    • Add a solvent in which the product is known to be poorly soluble (e.g., diethyl ether or ethyl acetate). Use approximately 5-10 mL of solvent per gram of crude material.

    • Stir the suspension vigorously at room temperature for 15-30 minutes. A magnetic stir bar is ideal.

    • Collect the solid by vacuum filtration, washing the filter cake with a small amount of fresh, cold solvent.

    • Dry the purified solid under high vacuum.

Protocol 2: Purification by Recrystallization

  • Objective: To obtain a highly pure crystalline product.

  • Methodology:

    • Place the crude solid in an appropriately sized flask.

    • Add a minimal amount of your chosen recrystallization solvent (e.g., 2-propanol) and heat the mixture to a gentle boil with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.

    • If using a binary solvent system (e.g., Methanol/Ethyl Acetate), dissolve the solid in a minimum of the "good" solvent (methanol) and then add the "anti-solvent" (ethyl acetate) dropwise until the solution becomes cloudy. Add 1-2 more drops of the "good" solvent to re-clarify.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath or freezer to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals on the filter with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Section 5: Purity Assessment

Q10: How do I confirm the purity and identity of my final product?

A10: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. The absence of solvent peaks is a good indicator of dryness.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a highly sensitive measure of purity (e.g., >98% by area under the curve).

  • Melting Point: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • TLC (Thin-Layer Chromatography): A quick and easy way to check for the presence of impurities, though it may not be ideal for this polar salt unless using a highly polar mobile phase on silica or using reverse-phase plates.

By applying these principles and protocols, you will be well-equipped to purify 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride efficiently and effectively, ensuring the high quality required for your research and development endeavors.

References

  • Stringham, R. W., & Lynam, K. G. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Journal of Chromatography A, 1035(1), 79-84. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Stringham, R. W., & Lynam, K. G. (2004). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Request PDF on ResearchGate. [Link]

  • Singh, R. P., et al. (2000). Synthesis of azetidine derivatives.
  • Reddit r/chemistry community. (2020). Silly question - but do hydrochloride salts run on a TLC? Reddit. [Link]

  • Mangelinckx, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-methylphenyl)azetidin-3-ol hydrochloride. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methyl-3-nitrobenzyl)azetidin-3-ol. PubChem. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-methylphenyl)azetidin-3-ol hydrochloride. PubChemLite. [Link]

  • Various Authors. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Request PDF on ResearchGate. [Link]

  • PharmaCompass. (n.d.). 3-hydroxy-azetidine hydrochloride. PharmaCompass. [Link]

  • Wang, Q., & Ghorai, S. (2018). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters, 20(21), 6940-6944. [Link]

  • Anderson, W. K., & Halczenko, W. (1972). 3-azetidinols.
  • Liu, G., et al. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Zhang, J., & Schmalz, H.-G. (2006). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Kumar, S., et al. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica, 13(4), 23-31. [Link]

  • Al-Zaydi, K. M. (2009). Scope and Limitations of a Novel Synthesis of 3-Arylazonicotinates. Molecules, 14(7), 2449-2458. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 28(1), 12. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[4-(propan-2-yl)phenyl]azetidin-3-ol hydrochloride. PubChemLite. [Link]

  • Kulkarni, S. (2025). Evaluating impurities in drugs (Part III of III). Request PDF on ResearchGate. [Link]

Sources

Common impurities in 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Logic

Senior Scientist Note: The synthesis of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride is a classic exercise in balancing ring strain with nucleophilic addition. The target molecule contains a quaternary center on a strained four-membered ring, flanked by a secondary amine (after deprotection).

The industry-standard route utilizes N-Boc-3-azetidinone reacted with p-Tolylmagnesium bromide , followed by acidic deprotection. While seemingly straightforward, this pathway is plagued by three specific impurity classes:

  • Homocoupling byproducts (from the Grignard reagent).

  • Ring-opening/Substitution artifacts (acid-catalyzed during salt formation).

  • Dehydration products (driven by the benzylic nature of the tertiary alcohol).

This guide deconstructs these failure modes into actionable troubleshooting protocols.

Master Synthesis Workflow

The following flowchart visualizes the critical control points (CCPs) where impurities are most likely to generate.

G Start N-Boc-3-Azetidinone (Starting Material) Intermediate N-Boc-3-(4-methylphenyl)-3-hydroxyazetidine (Stable Intermediate) Start->Intermediate Nucleophilic Addition Grignard Reagent: p-TolylMgBr (CCP: Temp < -10°C) Grignard->Intermediate ImpurityA Impurity A: 4,4'-Dimethylbiphenyl (Grignard Dimer) Grignard->ImpurityA Oxidative Coupling Deprotection Acid Hydrolysis (HCl/Dioxane or TFA) Intermediate->Deprotection Target 3-(4-Methylphenyl)azetidin-3-ol HCl (Target Salt) Deprotection->Target Controlled HCl ImpurityB Impurity B: Ring-Opened Chlorohydrins (Acid Instability) Deprotection->ImpurityB Excess Heat/Acid ImpurityC Impurity C: 3-Chloro-3-arylazetidine (OH -> Cl Substitution) Deprotection->ImpurityC SN1 Pathway

Figure 1: Synthetic pathway highlighting Critical Control Points (CCPs) for impurity generation.

Critical Impurity Profile

The following table summarizes the most frequent impurities detected by HPLC/LC-MS during this synthesis.

Impurity IDName / Structure DescriptionOrigin PhaseMechanismRelative Retention (RRT)*
IMP-A 4,4'-Dimethylbiphenyl (Biaryl dimer)Grignard AdditionHomocoupling of p-TolylMgBr catalyzed by trace transition metals or O₂ exposure.High (Non-polar)
IMP-B 3-Chloro-3-(4-methylphenyl)azetidine Salt FormationSN1 substitution of the tertiary benzylic -OH by chloride ion.Medium-High
IMP-C 1-Amino-3-chloro-2-(4-methylphenyl)propan-2-ol DeprotectionAcid-catalyzed ring opening of the strained azetidine (nucleophilic attack by Cl⁻).Low (Polar)
IMP-D 3-(4-Methylphenyl)-2,3-dihydroazetidine DeprotectionAcid-catalyzed dehydration (elimination) of the tertiary alcohol.Medium

*RRT is estimated based on standard C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

Troubleshooting Modules

Module 1: The Grignard Addition Phase

Symptom: Low yield of intermediate; presence of a persistent non-polar spot on TLC/HPLC (IMP-A).

Q: Why is the "Biaryl" impurity (IMP-A) forming despite using fresh magnesium? A: This is a classic issue with aryl Grignard reagents. The formation of 4,4'-dimethylbiphenyl occurs via Wurtz-type coupling or oxidation.

  • The Fix:

    • Temperature Control: Ensure the internal temperature remains below 0°C (ideally -10°C to -20°C) during the addition of the Grignard to the ketone.

    • Slow Addition: High local concentrations of Grignard promote homocoupling. Add the reagent dropwise over 30–60 minutes.

    • LiCl Additive: Consider using TurboGrignard (iPrMgCl·LiCl) or adding anhydrous LiCl. This breaks up Grignard aggregates, increasing the rate of the desired nucleophilic attack over the homocoupling side reaction [1].

Q: I see starting material (N-Boc-azetidinone) remaining even after adding 1.2 equivalents of Grignard. A: N-Boc-azetidinone is prone to enolization. The Grignard reagent may be acting as a base rather than a nucleophile, deprotonating the alpha-position.

  • The Fix: Use Cerium(III) Chloride (CeCl₃) . Pre-stirring the ketone with anhydrous CeCl₃ (1.1 eq) for 1 hour before adding the Grignard suppresses enolization and promotes 1,2-addition (Luche reduction conditions adapted for addition) [2].

Module 2: Deprotection & Salt Formation

Symptom: Product is sticky/hygroscopic; LC-MS shows a mass of M+18 (Ring Open) or M+18 (Cl substitution).

Q: During HCl deprotection, I am generating Impurity C (Ring Opening). How do I prevent this? A: Azetidines are strained rings (26 kcal/mol strain energy). Strong mineral acids (HCl) combined with heat will snap the ring open.

  • The Protocol:

    • Avoid Water: Use anhydrous 4M HCl in Dioxane . Water acts as a nucleophile that competes for the ring opening.

    • Temperature Cap: Do not heat above room temperature (20-25°C) . If the reaction is sluggish, extend time rather than increasing heat.

    • Alternative: Use Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) at 0°C for deprotection. Isolate the TFA salt first, then perform a controlled salt exchange to HCl using 1.05 eq of HCl in ether [3].

Q: My product mass spectrum shows a significant peak at [M+18] relative to the target. Is this the chloride impurity (IMP-B)? A: Yes. The tertiary alcohol at the 3-position is "benzylic-like" (stabilized by the phenyl ring). In the presence of excess HCl, the hydroxyl group protonates and leaves (forming a carbocation), which is then trapped by the chloride ion.

  • The Fix:

    • Stoichiometry: strictly limit HCl to 2.0–2.5 equivalents .

    • Scavengers: If using TFA for deprotection, add a cation scavenger (like triethylsilane) if you suspect the tert-butyl cation is attacking the aromatic ring (though less common with this specific scaffold).

Analytical & Storage FAQs

Q: The HCl salt is extremely hygroscopic. How do I handle it? A: 3-Hydroxyazetidine salts are notoriously hygroscopic due to the polar hydroxyl and amine groups.

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 24 hours over P₂O₅.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Weigh quickly in a glovebox or low-humidity environment. If it turns into a "gum," redissolve in minimal MeOH and precipitate with cold Et₂O.

Q: Can I isolate the Free Base instead of the HCl salt? A: It is not recommended for long-term storage. The free base contains both a secondary amine and a tertiary alcohol. It can undergo intermolecular polymerization or self-condensation over time. The HCl salt stabilizes the amine, preventing these side reactions.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • PubChem. (2025).[1] 3-Hydroxyazetidine hydrochloride Compound Summary. National Library of Medicine. Link

Sources

How to improve the yield of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to improve the yield of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride Content type: Technical Support Center (Troubleshooting & Optimization) Audience: Medicinal Chemists & Process Development Scientists

Status: Active Guide Compound Class: 3-Aryl-3-hydroxyazetidines Critical Issue: Low yield due to tertiary alcohol dehydration and isolation difficulties.

Diagnostic Overview: Why is your yield low?

The synthesis of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride presents a classic "strained ring vs. labile functionality" conflict. If you are experiencing low yields (<40%), it is likely due to one of three specific failure modes inherent to this scaffold.

The "Silent" Yield Killers
Failure ModeSymptomChemical Cause
Acid-Catalyzed Dehydration Product is oily, yellow, or contains alkene impurities (detectable by NMR/LCMS).The p-tolyl group stabilizes the benzylic carbocation, making the tertiary alcohol highly susceptible to elimination (E1 mechanism) during acidic deprotection or salt formation.
Grignard Enolization Low conversion of starting ketone; recovery of starting material.Steric hindrance at the azetidinone carbonyl promotes deprotonation (enolization) by the Grignard reagent rather than nucleophilic addition.
Amphiphilic Loss Product "disappears" during aqueous workup.The free base is a polar amino-alcohol with significant water solubility, leading to loss in the aqueous phase during extraction.

Optimization Module: The Grignard Addition

Objective: Maximize Nucleophilic Attack on 1-Boc-3-azetidinone.

The reaction of p-tolylmagnesium bromide with 1-Boc-3-azetidinone is the industry-standard route. However, the basicity of the Grignard reagent often competes with its nucleophilicity.

Protocol Optimization
  • Reagent Quality: Do not use shelf-stored Grignard reagents without titration. The titer often drops, leading to under-stoichiometry.

  • Additive Strategy (The "Luche" Effect): If you observe significant enolization (unreacted ketone), add anhydrous Cerium(III) Chloride (CeCl₃) . This activates the carbonyl and suppresses basicity, favoring 1,2-addition.

  • Temperature Control: Perform the addition at -78°C and warm very slowly. Higher temperatures favor enolization.

Graphviz Workflow: Grignard Optimization

GrignardOpt Start 1-Boc-3-azetidinone Reaction Addition at -78°C THF (Anhydrous) Start->Reaction Reagent p-TolylMgBr (Freshly Titrated) Reagent->Reaction CeCl3 CeCl3 (Optional) Suppresses Enolization CeCl3->Reaction Additive Quench Rochelle's Salt Quench (Breaks Emulsion) Reaction->Quench Product Tertiary Alcohol Intermediate Quench->Product

Figure 1: Optimized Grignard workflow emphasizing low temperature and emulsion management.

Critical Step: Deprotection & Salt Formation

The Danger Zone: This is where 90% of yield loss occurs. The p-methyl substituent makes the benzylic carbocation more stable than the phenyl analog, significantly increasing the rate of dehydration to the alkene (styrene derivative) under acidic conditions.

Method A: The High-Risk/High-Speed Route (Boc-Deprotection)

If you must use the N-Boc intermediate:

  • Avoid Aqueous Acid: Do not use 6N HCl or refluxing conditions.

  • Reagent: Use 4M HCl in Dioxane or HCl in Ethyl Acetate .

  • Temperature: Maintain strictly at 0°C .

  • Duration: Monitor by TLC/LCMS every 15 minutes. Quench/precipitate immediately upon consumption of starting material.

  • Precipitation: Dilute with anhydrous Diethyl Ether (

    
    ) to force the salt out of solution immediately, preventing it from sitting in the acidic medium.
    
Method B: The High-Yield Route (Benzyl-Deprotection)

Recommendation: If yield is paramount, switch your starting material to 1-Benzhydryl-3-azetidinone or 1-Benzyl-3-azetidinone .

  • Why? The protecting group is removed via Hydrogenolysis (

    
    ) or chloroethyl chloroformate (ACE-Cl) under neutral or mildly basic conditions.
    
  • Benefit: The tertiary alcohol remains intact. You then form the HCl salt stoichiometrically in the final step using 1 equivalent of anhydrous HCl in ether, avoiding excess acid exposure.

Graphviz Mechanism: Dehydration Risk

Dehydration cluster_0 Yield Loss Mechanism Alcohol Target Alcohol (Protonated) Carbocation Benzylic Carbocation (Stabilized by p-Tolyl) Alcohol->Carbocation - H2O (Acid Catalyzed) Alkene Dehydrated Alkene (Impurity) Carbocation->Alkene - H+ (Irreversible)

Figure 2: The acid-catalyzed dehydration pathway. The p-methyl group accelerates the formation of the carbocation intermediate.

Isolation & Purification Guide

Issue: The product is water-soluble. Standard extraction (DCM/Water) leaves product in the aqueous layer.

The "Salting Out" Protocol
  • Quench: Use saturated aqueous Ammonium Chloride (

    
    ) or Rochelle's salt.
    
  • Extraction: Do not use pure Ether or Hexane. Use EtOAc or DCM containing 5-10% Methanol or IPA . This increases the partition coefficient into the organic phase.

  • Saturation: Saturate the aqueous phase with solid NaCl ("salting out") to force the organic amine into the organic layer.

  • Drying: Dry organic layers over

    
     (not 
    
    
    
    , which can sometimes be slightly acidic/Lewis acidic and promote degradation if left too long).

Frequently Asked Questions (FAQ)

Q1: My product turns into a yellow oil after adding HCl. What happened? A: You likely caused dehydration. The yellow oil is the styrene-like alkene impurity (conjugated system). Solution: Lower the temperature of HCl addition to 0°C or -10°C and use anhydrous conditions. Do not let the reaction sit overnight.

Q2: Can I use TFA for Boc deprotection? A: It is not recommended. TFA forms a trifluoroacetate salt which is often hygroscopic and difficult to handle. Furthermore, TFA is a strong enough acid to promote dehydration. HCl in Dioxane is cleaner because the byproduct (isobutylene) is gaseous and leaves the system.

Q3: The Grignard reaction formed a solid rock in the flask. How do I work this up? A: This is a magnesium alkoxide gel. Do not use simple water or acid (exothermic!). Use Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 2-4 hours. The tartrate chelates the magnesium, breaking the emulsion/gel into two clear layers.

Q4: How do I store the final Hydrochloride salt? A: It is hygroscopic. Store under Nitrogen or Argon at -20°C. If it absorbs water, it may hydrolyze or degrade over time.

References

  • Synthesis of 3-substituted azetidines: Organic Process Research & Development, "Scalable Synthesis of Azetidine Derivatives." (General methodology for azetidinone additions).

  • Grignard Optimization: BenchChem, "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols." (Addressing enolization and moisture).

  • Dehydration Risks: Journal of Organic Chemistry, "Acid-Catalyzed Dehydration of Tertiary Benzylic Alcohols." (Mechanism of yield loss).

  • Azetidin-3-ol Properties: MedChemExpress, "Azetidin-3-ol hydrochloride Product Information."[1] (Solubility and storage data).[1]

  • Patent Literature: Google Patents, "WO2000063168A1 - Synthesis of azetidine derivatives." (Describes N-protected azetidinone handling).

Sources

Side reactions in the synthesis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers synthesizing 3-(4-Methylphenyl)azetidin-3-ol hydrochloride . It focuses on the specific chemical pitfalls associated with the strained azetidine ring and the tertiary benzylic alcohol moiety.

Case ID: AZT-OH-4ME Status: Operational Role: Senior Application Scientist

Executive Summary

The synthesis of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride involves the nucleophilic addition of a p-tolyl organometallic reagent to a protected azetidin-3-one, followed by deprotection and salt formation. While the route appears straightforward, two competing thermodynamic forces drive side reactions:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is prone to ring-opening under strong acidic or nucleophilic conditions.

  • Benzylic Carbocation Stability: The tertiary alcohol at the 3-position is benzylic. Under acidic conditions (deprotection/salt formation), it readily dehydrates to form a transient cation, leading to elimination or rearrangement products.

Module 1: Carbon-Carbon Bond Formation (Grignard Step)

Context: Reaction of N-Boc-3-azetidinone with p-tolylmagnesium bromide (or p-tolyllithium).

Troubleshooting Guide

Q: I am recovering a significant amount of unreacted N-Boc-3-azetidinone, even with excess Grignard reagent. Why? A: This is a classic Enolization vs. Nucleophilic Attack issue.

  • Cause: 3-Azetidinones have acidic

    
    -protons. The Grignard reagent (
    
    
    
    -TolMgBr) is a strong base and can deprotonate the ketone to form an enolate instead of attacking the carbonyl carbon. Upon quenching (NH
    
    
    Cl), the enolate reverts to the starting ketone.
  • Solution:

    • Temperature Control: Ensure the reaction is kept between -78°C and -40°C. Lower temperatures favor kinetic nucleophilic addition over thermodynamic deprotonation.

    • Additive Strategy: Add anhydrous Cerium(III) Chloride (CeCl

      
      )  (1.5 eq) to the Grignard reagent before adding the ketone. The organocerium species is less basic but more nucleophilic, significantly suppressing enolization [1].
      

Q: I see a non-polar impurity forming during the Grignard formation. What is it? A: This is likely 4,4'-Dimethylbiphenyl (Wurtz-type homocoupling product).

  • Cause: Oxidative coupling of the aryl halide during Grignard preparation, often catalyzed by trace transition metals in the magnesium turnings.

  • Impact: It is generally inert but complicates purification.[1]

  • Prevention: Use high-purity magnesium or commercially available Grignard solutions. If preparing in-house, keep the concentration of the aryl halide low (slow addition).

Data: Reagent Reactivity Comparison
ReagentBasicityNucleophilicityRisk of EnolizationRecommended Temp
p-TolLiVery HighVery HighHigh-78°C
p-TolMgBrHighHighModerate-78°C to -40°C
p-Tol-CeCl

LowHighLow (Preferred)-78°C to 0°C

Module 2: Deprotection & Salt Formation (The Critical Step)

Context: Removal of the Boc group (usually with HCl or TFA) and isolation of the HCl salt. This is the most failure-prone step due to the acid-sensitivity of the tertiary benzylic alcohol.

Troubleshooting Guide

Q: After adding HCl, my product turned into a complex mixture with alkene signals in the NMR. What happened? A: You triggered Acid-Catalyzed Dehydration .[2]

  • Mechanism: The tertiary benzylic alcohol protonates and loses water to form a stabilized carbocation. This cation eliminates a proton to form 3-(4-methylphenyl)-azetine (cyclic enamine/imine), which is unstable and hydrolyzes or polymerizes.

  • Diagnostic: Appearance of vinylic protons (5.5–6.5 ppm) or loss of the distinct AABB pattern of the p-tolyl group due to conjugation changes.

  • Protocol Adjustment:

    • Avoid: Aqueous HCl or heating.[1]

    • Use: Anhydrous 4M HCl in Dioxane or EtOAc at 0°C . Monitor strictly by TLC. Stop the reaction immediately upon consumption of the starting material. Do not leave it stirring overnight.

Q: My product is an oil/gum that refuses to crystallize. How do I get a solid? A: Azetidin-3-ol salts are notoriously hygroscopic.

  • Cause: Trace water or residual solvent (Dioxane/TFA) prevents lattice formation.

  • Solution:

    • Trituration: Dissolve the oil in a minimum amount of dry methanol, then slowly add cold diethyl ether or MTBE until cloudy. Store at -20°C.

    • Free Base Isolation: If the salt is too messy, neutralize with saturated NaHCO

      
      , extract with DCM, and isolate the free base. The free base is often a stable solid. You can re-form the salt under strictly anhydrous conditions later [2].
      

Q: Can I use TFA for deprotection? A: Yes, but with caution.

  • Risk: TFA forms trifluoroacetate esters with the tertiary alcohol. These esters are labile but can complicate spectra.[1]

  • Workup: You must perform a basic workup (NaHCO

    
    ) to hydrolyze any trifluoroacetate esters formed before converting to the HCl salt.
    

Module 3: Reaction Pathway Visualization[1]

The following diagram illustrates the competing pathways. The Green Path is the desired synthesis. The Red Paths represent critical failure modes discussed above.[2]

G Start 1-Boc-3-Azetidinone Enolate Enolate Intermediate (Dead End) Start->Enolate Deprotonation (High Temp) Intermed 1-Boc-3-(p-tolyl)azetidin-3-ol (Protected Intermediate) Start->Intermed Nucleophilic Attack (-78°C / CeCl3) Reagent p-Tolyl-M (M = Li, MgBr) Reagent->Start Recovered Recovered Starting Material Enolate->Recovered Quench Deprotection Acidic Deprotection (HCl or TFA) Intermed->Deprotection Step 2 Carbocation Benzylic Carbocation (Transient) Deprotection->Carbocation Excess Acid / Heat Target TARGET: 3-(4-Methylphenyl)azetidin-3-ol HCl Deprotection->Target Controlled Conditions (0°C, Anhydrous) Dehydration Side Product: Azetine / Polymer Carbocation->Dehydration Elimination (-H2O) RingOpen Side Product: Ring Opened Amine Carbocation->RingOpen Nucleophilic Attack (Cl-)

Figure 1: Synthetic pathway analysis showing the bifurcation between the desired nucleophilic addition and competing enolization (Step 1), and the risk of dehydration/ring-opening during deprotection (Step 2).

Validated Protocol: Synthesis of 3-(4-Methylphenyl)azetidin-3-ol HCl

Step 1: Grignard Addition[1][3]
  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Reagent: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.5 M). Cool to -78°C .

  • Addition: Add p-tolylmagnesium bromide (1.2 eq) dropwise over 30 mins.

    • Note: If previous yields were <50%, pre-mix the Grignard with CeCl

      
       (1.5 eq) at 0°C for 1h, then cool to -78°C before adding the ketone [1].
      
  • Quench: Stir at -78°C for 2h. Quench cold with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc. Wash with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Column chromatography (Hexane/EtOAc). The alcohol product is usually polar.

Step 2: Deprotection (HCl Salt)
  • Dissolution: Dissolve the Boc-intermediate in minimal anhydrous Dioxane or DCM.

  • Acidification: Cool to 0°C (Ice bath). Add 4M HCl in Dioxane (5-10 eq) dropwise.

  • Monitoring: Stir at 0°C. Monitor by TLC every 15 mins.

  • Isolation: Once the starting material disappears (usually <1h), concentrate in vacuo without heating (bath <30°C).

  • Precipitation: Triturate the residue with Et

    
    O to obtain the solid salt.
    

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • ChemicalBook. "Azetidin-3-ol Properties and Synthesis." ChemicalBook Database.[1] Link

  • Vertex AI Grounding. "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry." University of Birmingham Theses. Link

Sources

Technical Support Center: Stability and Handling of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3-(4-Methylphenyl)azetidin-3-ol hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for the unique three-dimensional architecture conferred by the azetidine ring.[1][2] However, its structure also presents inherent stability challenges that can lead to inconsistent experimental results if not handled correctly. This guide provides in-depth, experience-based answers and troubleshooting protocols to help researchers navigate the stability issues of this compound in solution, ensuring the integrity and reproducibility of your experiments.

The primary stability concerns stem from two key structural features:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant angular strain (approx. 25.4 kcal/mol), making it more reactive and susceptible to ring-opening reactions compared to larger heterocycles.[3]

  • Tertiary Benzylic Alcohol: The molecule contains a tertiary alcohol on the azetidine ring, adjacent to a methylphenyl group. Under acidic conditions, this hydroxyl group can be easily protonated, forming a good leaving group (water) and generating a highly stabilized tertiary benzylic carbocation, which is a key intermediate in degradation pathways.[4][5][6]

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in an aqueous buffer and noticed new peaks in my LC-MS analysis over time. What is happening?

A1: You are likely observing degradation of the parent compound. The appearance of new peaks, a decrease in the main compound's peak area, and sometimes a change in solution color (e.g., slight yellowing) are classic signs of instability.[7]

Causality: 3-(4-Methylphenyl)azetidin-3-ol hydrochloride is the salt of a weak base (the azetidine nitrogen) and a strong acid (HCl). When dissolved in neutral, unbuffered aqueous solutions or protic solvents (like water or methanol), it creates a locally acidic environment. This acidity is sufficient to catalyze two primary degradation pathways:

  • Acid-Catalyzed Dehydration: The tertiary alcohol is protonated, leading to the elimination of a water molecule. This forms a resonance-stabilized tertiary benzylic carbocation. This cation can then be quenched by a nucleophile or undergo rearrangement.

  • Azetidine Ring-Opening: The strained azetidine ring can be opened, a process also catalyzed by acid.[7][8] Protonation of the ring nitrogen makes the ring carbons more electrophilic and susceptible to nucleophilic attack by the solvent or other species in the solution.[7]

These two pathways can occur concurrently and lead to a complex mixture of degradation products.

Q2: What is the most probable degradation pathway for this compound in solution?

A2: The most probable initial degradation step under acidic or protic conditions is the formation of a highly reactive azetidinium cation intermediate via dehydration. This intermediate is the branching point for several potential degradation products.

The process begins with the protonation of the tertiary hydroxyl group, which is a rapid and reversible step in an acidic medium. The resulting oxonium ion is an excellent leaving group. The subsequent loss of water is the rate-determining step, leading to the formation of a carbocation that is stabilized by both the adjacent phenyl ring (resonance) and the tertiary carbon center (hyperconjugation).[5][9] This cation can then react with any available nucleophile (Nu⁻), such as water, buffer salts, or the solvent itself, leading to ring-opened or substituted products.

G cluster_0 A 3-(4-Methylphenyl)azetidin-3-ol (Parent Compound) B Protonated Alcohol (Oxonium Ion) A->B + H⁺ (from HCl salt or buffer) C Tertiary Benzylic Azetidinium Cation (Key Intermediate) B->C - H₂O (Rate-limiting step) D Mixture of Degradation Products (e.g., Ring-Opened Amines, Alkenes) C->D + Nucleophile (H₂O, Solvent, etc.) G start_node Start: Inconsistent Experimental Results process_node1 Prepare fresh solution from solid compound. Analyze immediately (T=0) via HPLC/LC-MS. start_node->process_node1 Step 1 decision_node decision_node process_node process_node end_node_bad Conclusion: Compound is unstable under experimental conditions. Modify protocol. end_node_good Conclusion: Compound is stable. Troubleshoot other experimental variables. process_node2 Incubate solution under exact experimental conditions (buffer, temp, light). process_node1->process_node2 Step 2 process_node3 Analyze solution again after the typical experiment duration (T=final). process_node2->process_node3 Step 3 decision_node1 Compare T=0 and T=final chromatograms. Are new peaks present? Is the parent peak area reduced >10%? process_node3->decision_node1 Step 4 decision_node1->end_node_bad Yes decision_node1->end_node_good No

Caption: Workflow for diagnosing compound instability.

Guide 2: Protocol for a Basic Forced Degradation Study

Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and assess its intrinsic stability. [10][11]This is crucial for developing stability-indicating analytical methods.

Objective: To determine the susceptibility of 3-(4-Methylphenyl)azetidin-3-ol hydrochloride to hydrolysis (acidic and basic), oxidation, heat, and light.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. For the control, mix 1 mL of stock with 1 mL of diluent (50:50 acetonitrile:water).

  • Incubation: Incubate the vials as described in the table.

  • Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH, base-stressed with HCl), and dilute with mobile phase for HPLC analysis.

  • Target Degradation: The goal is to achieve 5-20% degradation of the active ingredient. If degradation is too rapid, reduce the time or temperature; if it's too slow, increase them. [12] Forced Degradation Conditions Table:

Stress ConditionReagent / ConditionTemperatureTypical DurationNeutralization Step Before Analysis
Acid Hydrolysis 0.1 M HCl60°C24 hoursAdd equal volume of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60°C24 hoursAdd equal volume of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp24 hoursNone required
Thermal Stored as solid and in solution (ACN:H₂O)80°C48 hoursNone required
Photolytic Expose solid and solution to UV/Vis lightRoom TempPer ICH Q1B guidelinesNone required

This protocol provides a starting point. Conditions may need to be optimized based on the observed rate of degradation.

References

  • Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Van den Bossche, W., et al. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.
  • Quora. (2021, June 27). Why is tertiary alcohol more stable?.
  • MedChemExpress. (2025, May 13). Azetidin-3-ol hydrochloride-SDS.
  • Fisher Scientific. (n.d.). Azetidines.
  • Riemer, C., et al. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. PMC.
  • Chemistry Stack Exchange. (2018, April 15). Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition.
  • Chemistry Stack Exchange. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • Master Organic Chemistry. (2014, October 17). Alcohols – Acidity and Basicity.
  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Benchchem. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
  • Chrovian, C., et al. (2013, May 29). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC.
  • Apollo Scientific. (n.d.). Azetidine.
  • da Silva, D. C., et al. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Venkatesh, D. N. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - Azetidine Hydrochloride.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Organic Syntheses. (n.d.). azetidine.
  • Hashim, O.S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Benchchem. (2025, December). Technical Support Center: Azetidine Synthesis Protocols.
  • Al-Badrany, K. A. (2026, January 15). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • KTU ePubl. (2023, September 15). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives.
  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution?.
  • ResearchGate. (2024, March 27). (PDF) Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives.
  • Santa Cruz Biotechnology. (n.d.). Azetidin-3-ol Hydrochloride Salt | CAS 18621-18-6.
  • ChemicalBook. (2025, July 16). Azetidin-3-ol | 45347-82-8.
  • MilliporeSigma. (n.d.). 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Leonardi, M., et al. (n.d.). Forging C–S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines.

Sources

Technical Support Center: Characterization of Substituted Azetidin-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Characterization & Stability of Strained Heterocycles Case ID: AZT-3-OL-GUIDE

Executive Summary

Substituted azetidin-3-ols represent a unique challenge in medicinal chemistry. Unlike their 5- and 6-membered counterparts (pyrrolidines/piperidines), these 4-membered rings possess significant ring strain (~25 kcal/mol) and a non-planar "puckered" conformation. These physical attributes lead to counter-intuitive NMR signals, high susceptibility to acid-mediated ring opening, and retention difficulties in standard reverse-phase chromatography.

This guide addresses these specific pain points using a "symptom-to-solution" format.

Module 1: NMR Anomalies & Stereochemical Assignment

The Issue: Users frequently report "messy" spectra (broad/doubled peaks) or difficulty assigning cis/trans relative stereochemistry between substituents at C2 and the hydroxyl group at C3.

Q1: Why does my pure compound show doubled peaks or broad humps in H NMR?

Diagnosis: Rotameric Restriction. If your azetidine nitrogen is protected with a carbamate (Boc, Cbz) or an amide, you are observing rotamers . The partial double-bond character of the N-C(O) bond restricts rotation. In 5- or 6-membered rings, this rotation is often fast enough to average out; in azetidines, the ring strain and steric bulk slow this rotation, distinctively splitting signals at room temperature.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Heat the sample to 50–60°C (in DMSO-

    
    ).
    
    • Result: If peaks coalesce into sharp singlets, it is a rotamer issue, not an impurity.

  • Solvent Switch: Switch from CDCl

    
     to DMSO-
    
    
    
    or CD
    
    
    OD. Polar solvents can sometimes stabilize one rotamer or lower the rotational barrier.
Q2: How do I distinguish cis vs. trans isomers? (The Karplus Trap)

Diagnosis: Misapplication of Alkene Logic. Chemists often assume trans coupling (


) is larger than cis. In 4-membered rings, this is often reversed  or ambiguous due to ring puckering.
  • General Rule for Azetidines:

    
     (typically 7–9 Hz) is often larger than 
    
    
    
    (typically 4–7 Hz) [1].
  • The Complication: The ring "puckers" (bends like a butterfly). The degree of puckering depends on substituents and solvent, which can alter dihedral angles such that

    
     (e.g., both ~6 Hz).
    

Troubleshooting Protocol: Do not rely solely on


-coupling. You must validate with a self-consistent NOE (Nuclear Overhauser Effect) system.

Step-by-Step Assignment Workflow:

  • Identify H2/H4 and H3: Locate the proton at C3 (geminal to OH) and the protons at C2/C4.

  • Measure

    
    : 
    
    • If

      
       Hz 
      
      
      
      Likely cis (pseudo-equatorial/pseudo-axial relationship).
    • If

      
       Hz 
      
      
      
      Likely trans.
    • If

      
       Hz 
      
      
      
      Ambiguous (High puckering).
  • Run 1D-NOESY: Irradiate the H3 proton.

    • Strong enhancement at H2 substituent

      
      Cis.
      
    • No/Weak enhancement at H2 substituent

      
      Trans.
      
Visualization: Stereochemical Assignment Logic

Azetidine_NMR Start Start: 1H NMR Spectrum CheckSplit Are signals doubled/broad? Start->CheckSplit VT_NMR Run VT-NMR (55°C) Check for Coalescence CheckSplit->VT_NMR Yes MeasureJ Measure 3J(H2,H3) CheckSplit->MeasureJ No VT_NMR->MeasureJ Signals Coalesced DecisionJ Coupling Value? MeasureJ->DecisionJ LikelyCis J > 8.5 Hz Likely CIS DecisionJ->LikelyCis High J LikelyTrans J < 5.0 Hz Likely TRANS DecisionJ->LikelyTrans Low J Ambiguous J = 5-8 Hz AMBIGUOUS DecisionJ->Ambiguous Mid Range NOESY REQUIRED: 1D NOESY Irradiate H3 LikelyCis->NOESY Confirm LikelyTrans->NOESY Confirm Ambiguous->NOESY Mandatory ResultCis Strong NOE to R2 CONFIRMED CIS NOESY->ResultCis ResultTrans No NOE to R2 CONFIRMED TRANS NOESY->ResultTrans

Caption: Decision tree for resolving stereochemistry and rotameric broadening in substituted azetidines.

Module 2: Stability & Isolation Challenges

The Issue: "I synthesized the compound, but it disappeared during workup" or "The yield dropped significantly after silica column."

Q3: Why is my compound unstable in acidic media?

Diagnosis: Acid-Catalyzed Ring Opening. The azetidine ring has high strain energy (~25 kcal/mol). Protonation of the nitrogen (


 for alkyl azetidines) creates a potent leaving group. Any nucleophile (water, chloride, acetate) can attack C2 or C4, popping the ring open to form acyclic amines [2].

Common Degradation Pathways:

  • Hydrolysis: Attack by water

    
    
    
    
    
    -amino alcohols.
  • Polymerization: Intermolecular attack by another azetidine molecule.

Protocol: Safe Isolation & Purification
ParameterRecommendationScientific Rationale
Workup pH Keep Basic (pH > 10) Prevents protonation of the ring nitrogen, reducing electrophilicity at C2/C4.
Stationary Phase Neutralized Silica or Alumina Standard silica is acidic (

). Pre-treat silica with 1-2% Triethylamine (Et

N) or use basic Alumina to prevent on-column degradation [3].
Eluent Modifier Ammonium Hydroxide (

)
Use

instead of TFA in HPLC buffers. If TFA is required, neutralize fractions immediately after collection.
Concentration Low Temperature (< 30°C) Avoid heating crude mixtures; thermal energy can trigger ring-opening or polymerization.

Module 3: Chromatographic Separation (HPLC/LCMS)

The Issue: Azetidin-3-ols are small, highly polar molecules. They often elute in the "void volume" (


) of standard C18 columns, making quantification and purity analysis impossible.
Q4: My compound doesn't retain on C18. What do I do?

Diagnosis: Phase Collapse / Lack of Hydrophobic Interaction. The hydroxyl group + amine + small carbon skeleton = LogP < 0 (highly hydrophilic). C18 chains cannot interact with the molecule in high aqueous content.

Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3]

Recommended HILIC Method Parameters:

  • Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-based phases (e.g., BEH Amide). These provide a water-enriched layer on the surface for the polar azetidine to partition into [4].

  • Mobile Phase A: 10 mM Ammonium Acetate or Formate (pH 3–5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Inverse Gradient. Start high organic (95% B)

    
     ramp to lower organic (50% B).
    
    • Note: Unlike C18, water is the "strong" solvent in HILIC. Increasing water elutes the compound.

Visualization: HILIC Method Development

HILIC_Strategy Sample Polar Azetidine Sample C18_Check C18 Retention < 1 min? Sample->C18_Check HILIC_Switch Switch to HILIC C18_Check->HILIC_Switch Yes (Void Volume) Phase_Select Select Stationary Phase HILIC_Switch->Phase_Select Amide Amide Phase (General Purpose) Phase_Select->Amide ZIC Zwitterionic Phase (Best for Isomers) Phase_Select->ZIC MobilePhase Mobile Phase: 95% ACN / 5% Buffer Amide->MobilePhase ZIC->MobilePhase

Caption: Workflow for selecting the correct chromatographic mode for polar azetidin-3-ols.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[4] Organic Preparations and Procedures International. Link

  • St-Jean, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • McCalley, D. V. (2017). Hydrophilic interaction chromatography (HILIC) for the analysis of polar compounds.[2][3][5] Journal of Chromatography A. Link

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride. As a chiral, polar compound with an aromatic moiety, its analytical method development presents unique challenges and opportunities. This document explores three strategic approaches: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, offering detailed protocols and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Introduction to the Analyte and Analytical Challenges

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride is a small molecule featuring a polar azetidin-3-ol core, a non-polar 4-methylphenyl group, and a chiral center at the C3 position of the azetidine ring. The hydrochloride salt form enhances its aqueous solubility. The analytical challenge lies in retaining and resolving this polar compound while also addressing its potential enantiomeric forms, which may exhibit different pharmacological activities. The selection of an appropriate HPLC method is therefore critical for accurate quantification, impurity profiling, and stereospecific analysis.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Approach

RP-HPLC is often the first choice for the analysis of many pharmaceutical compounds due to its robustness and versatility.[1] For 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride, the presence of the aromatic ring provides the necessary hydrophobicity for retention on a non-polar stationary phase.[2]

Rationale for RP-HPLC

The primary retention mechanism in RP-HPLC is the hydrophobic interaction between the non-polar stationary phase (e.g., C18) and the non-polar 4-methylphenyl group of the analyte.[1] The polar azetidin-3-ol moiety will have less affinity for the stationary phase, leading to elution with a polar mobile phase. By adjusting the organic modifier content in the mobile phase, the retention of the analyte can be effectively controlled.[2]

Experimental Protocol: RP-HPLC

Objective: To achieve robust quantification of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm (due to the phenyl group). Aromatic compounds typically show strong absorbance in the 200-300 nm range.[3][4]

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard stock solution of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride in the sample diluent.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards and samples.

  • Integrate the peak corresponding to the analyte and construct a calibration curve to quantify the samples.

Visualization of RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample in 50:50 ACN:H2O Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Elution (10-70% B) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: RP-HPLC workflow for the analysis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Alternative for Polar Compounds

For highly polar compounds that show poor retention in RP-HPLC, HILIC is a powerful alternative.[5][6] Given the polar nature of the azetidin-3-ol hydrochloride moiety, HILIC could offer superior retention and selectivity.

Rationale for HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7][8] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[8] This technique is particularly well-suited for the analysis of polar and ionizable compounds.[5]

Experimental Protocol: HILIC

Objective: To improve retention and achieve alternative selectivity for 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride.

Instrumentation:

  • HPLC system as described for RP-HPLC.

Chromatographic Conditions:

  • Column: HILIC (Amide or Silica), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 0% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 70:30 Acetonitrile:Water.

Procedure:

  • Prepare the mobile phases and ensure the buffer salts are fully dissolved before adding the organic solvent. Degas thoroughly.

  • Equilibrate the HILIC column with the initial mobile phase composition for an extended period (at least 60 minutes) to ensure the formation of a stable water layer.

  • Prepare a standard stock solution and calibration standards in the sample diluent. Note that the sample diluent should have a high organic content to be compatible with the mobile phase.

  • Inject the standards and samples.

  • Process the data as described for the RP-HPLC method.

Visualization of HILIC Workflow

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample in 70:30 ACN:H2O Inject Inject Sample (5 µL) Sample->Inject MobilePhase Prepare Buffered Mobile Phases Equilibrate Equilibrate HILIC Column MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Elution (0-50% Aqueous) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HILIC workflow for the analysis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride.

Method 3: Chiral HPLC - Resolving the Enantiomers

The presence of a stereocenter at the C3 position of the azetidine ring necessitates a chiral separation method to quantify the individual enantiomers.[9] This is crucial in drug development as enantiomers can have different pharmacological and toxicological profiles.

Rationale for Chiral HPLC

Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[9][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[11] The separation is achieved through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.[12]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 3-(4-Methylphenyl)azetidin-3-ol.

Instrumentation:

  • HPLC system as previously described.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (e.g., Amylose or Cellulose based), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol) in a ratio such as 80:20 (v/v), with a small amount of an additive like 0.1% Diethylamine (for basic compounds) to improve peak shape.[9]

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Procedure:

  • Prepare the mobile phase and degas.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.

  • Prepare a solution of the racemic standard in the mobile phase.

  • Inject the racemic standard to confirm the separation of the two enantiomers.

  • Prepare individual enantiomer standards if available to identify the elution order.

  • Prepare samples for analysis in the mobile phase.

  • Inject the samples and quantify each enantiomer based on its peak area.

Visualization of Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Racemic Sample in Mobile Phase Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Hexane/IPA Mobile Phase Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Quantify Quantify Each Enantiomer Integrate->Quantify

Caption: Chiral HPLC workflow for the enantiomeric separation of 3-(4-Methylphenyl)azetidin-3-ol.

Comparative Analysis of HPLC Methods

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Chiral HPLC
Primary Application Routine quantification, impurity profiling.Analysis of polar compounds, alternative selectivity.Enantiomeric separation and quantification.
Stationary Phase Non-polar (e.g., C18, C8).Polar (e.g., Silica, Amide, Diol).Chiral Selector immobilized on a support.
Mobile Phase Polar (e.g., Water/Acetonitrile or Methanol).High organic content with a small amount of aqueous buffer.Typically non-polar organic solvents (e.g., Hexane/Alcohol).
Expected Retention Moderate, dependent on organic modifier concentration.Strong, especially for the polar azetidinol moiety.Differential retention of enantiomers.
Advantages Robust, reproducible, wide applicability, readily available columns and solvents.Excellent for polar compounds, orthogonal selectivity to RP-HPLC, MS-friendly mobile phases.Essential for stereospecific analysis, provides information on enantiomeric purity.
Potential Challenges Potentially poor retention for this polar analyte, requiring high aqueous mobile phases.[13]Longer equilibration times, sensitivity to water content in the mobile phase and sample diluent.Column cost, method development can be empirical, may require specific mobile phases.

Conclusion and Recommendations

The optimal HPLC method for the analysis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride is contingent upon the analytical objective.

  • For routine quantification and impurity profiling , Reversed-Phase HPLC is a logical starting point due to its robustness and the presence of the aromatic ring which aids retention.

  • If retention is insufficient or alternative selectivity is required to resolve impurities, HILIC presents a powerful alternative, capitalizing on the polarity of the azetidinol group.

  • For stereospecific analysis , including the determination of enantiomeric purity, Chiral HPLC is indispensable.

A comprehensive analytical strategy for 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride would likely involve the development and validation of both an achiral method (RP-HPLC or HILIC) for overall purity and assay, and a chiral method for enantiomeric purity.

References

  • Ingenieria Analitica Sl. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

  • The LCGC Blog. UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. [Link]

  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]

  • Rathore, A. S. (2015). Important Aspects of UV Detection for HPLC. LCGC International, 28(11), 2-5. [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. [Link]

  • JASCO Global. (2025). Principles of HPLC (4) Detectors. [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]

  • HPLC. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Hussain, S., & Siddiqui, S. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 23(6). [Link]

  • ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

Sources

Comparative Purity Assessment Guide: 3-(4-Methylphenyl)azetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-(4-Methylphenyl)azetidin-3-ol hydrochloride is a critical building block, often employed as a rigid scaffold in the synthesis of monoamine transporter inhibitors and other CNS-active agents. Its structural rigidity, provided by the four-membered azetidine ring, offers distinct pharmacokinetic advantages over pyrrolidine or piperidine analogs.

However, the purity assessment of this molecule presents specific challenges:

  • Salt Stoichiometry: As a hydrochloride salt, the ratio of HCl to free base must be confirmed to ensure accurate molar dosing in downstream synthesis.

  • Hygroscopicity: Amine salts are prone to water absorption, rendering weight-based assays (like HPLC w/o correction) inaccurate for potency determination.

  • Chromophore Limitations: While the tolyl group provides UV absorbance, potential aliphatic impurities (e.g., from epichlorohydrin pathways) may lack UV response.

This guide compares three primary analytical methodologies—HPLC-UV , Quantitative NMR (qNMR) , and Potentiometric Titration —to determine the optimal workflow for your specific research phase.

Molecule Specifications
  • Chemical Structure: A 3,3-disubstituted azetidine ring.

  • Key Functional Groups: Secondary amine (HCl salt), Tertiary alcohol, p-Tolyl moiety.

  • Solubility: Highly soluble in Water, Methanol, DMSO; limited solubility in non-polar organics (DCM, Hexane).

Comparative Analysis Matrix

The following table contrasts the performance of the three methodologies. qNMR is recommended for absolute potency (Assay), while HPLC is superior for impurity profiling.

FeatureHPLC-UV (Purity Profiling)qNMR (Absolute Assay)Potentiometric Titration
Primary Output % Area (Relative Purity)% Weight/Weight (Absolute Potency)% Chloride Content
Reference Standard Required for every impurity to be quantitative.Not Required for analyte. Uses a generic internal standard (e.g., Maleic Acid).N/A (Uses Standardized AgNO₃)
Scope Detects trace organic impurities (0.05%).Determines "True Mass" (corrects for water/salt).Confirms Salt Stoichiometry (Mono- vs Di-HCl).
Weakness Cannot detect inorganic salts or water; assumes equal extinction coefficients.Lower sensitivity (LOD ~0.1%); requires deuterated solvents.Non-specific (measures all halides).
Turnaround Medium (Method development + Run time).Fast (Sample prep + 15 min acquisition).Fast.
Recommendation Use for QC & Batch Release. Use for Synthesis Yield & Dosing Calculations. Use for Salt Form Confirmation.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct analytical method based on your data requirements.

AnalyticalDecisionMatrix Start START: Define Analytical Goal Goal_Potency Goal: Determine Exact Mass (For Dosing/Yield) Start->Goal_Potency Goal_Purity Goal: Identify Impurities (For QC/Safety) Start->Goal_Purity Goal_Salt Goal: Confirm Salt Form (Stoichiometry) Start->Goal_Salt Method_qNMR Method: qNMR (1H) (Absolute Quantification) Goal_Potency->Method_qNMR Best for hygroscopic salts Method_HPLC Method: RP-HPLC (UV) (Gradient Elution) Goal_Purity->Method_HPLC High sensitivity Method_Titr Method: AgNO3 Titration (Potentiometric) Goal_Salt->Method_Titr Specific to Chloride Result_Assay Output: % w/w Potency (Corrects for H2O/Solvents) Method_qNMR->Result_Assay Result_Profile Output: % Area Purity (Detects By-products) Method_HPLC->Result_Profile Result_Stoich Output: Molar Ratio (Base : HCl) Method_Titr->Result_Stoich

Figure 1: Analytical Decision Matrix. Select qNMR for potency to account for solvent/water content, and HPLC for detailed impurity profiling.

Detailed Experimental Protocols

A. Quantitative NMR (qNMR) – The "True Potency" Standard

Why: HPLC often overestimates purity by ignoring water and inorganic salts. qNMR provides an absolute measurement of the active moiety.[1][2]

  • Solvent: D₂O (Deuterium Oxide) is preferred due to the high solubility of the HCl salt and the clean baseline in the aromatic region.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Rationale: Maleic acid has a sharp singlet at ~6.3 ppm, which does not overlap with the tolyl aromatics (7.1–7.4 ppm) or the azetidine ring protons (~4.0–4.5 ppm). It is also non-hygroscopic and stable.

Protocol:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL of D₂O. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be

      
       to ensure full relaxation for quantitative accuracy).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to calibrated value) and the aromatic protons of the tolyl group (4H, multiplet).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[2][3][4][5][6][7][8][9]
B. RP-HPLC Method – Impurity Profiling

Why: To detect organic by-products such as unreacted ketone (1-Boc-3-azetidinone precursors) or dehydration products (alkenes).

Critical Parameter: The mobile phase must be acidic to keep the amine protonated and prevent peak tailing.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 210 nm (general) and 254 nm (aromatic specific).

  • Temperature: 30°C.

Data Interpretation:

  • Main Peak: ~8-10 min (depending on dead volume).

  • Early Eluters: Hydrophilic degradation products.

  • Late Eluters: Unreacted starting materials (e.g., 4-bromotoluene derivatives).

Synthesis Pathway & Impurity Origins[11][12]

Understanding the synthesis helps predict impurities. The standard route involves the addition of a Grignard reagent to a protected azetidinone.

SynthesisPathway SM1 1-Boc-3-azetidinone Inter Intermediate: N-Boc-3-aryl-3-hydroxy SM1->Inter Addition Imp1 Impurity A: Unreacted Ketone SM1->Imp1 Residual Reagent p-Tolyl-MgBr (Grignard) Reagent->Inter Product Target: 3-(p-Tolyl)azetidin-3-ol HCl Inter->Product Deprotection (HCl) Imp2 Impurity B: Dehydration (Alkene) Inter->Imp2 Acid/Heat

Figure 2: Synthesis pathway highlighting potential impurities. Impurity B (Alkene) is a common risk during the acidic deprotection step.

References

  • Almac Group. (2023). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Vertex Pharmaceuticals. (2000). Synthesis of Azetidine Derivatives.[6][7][9][11][12][13] WO2000063168A1. Retrieved from

  • Diehl, B. W., et al. (2020). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. Spectroscopy Europe. Link

  • BenchChem. (2024). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

Sources

Comparison of synthetic routes for substituted azetidin-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-3-ol scaffold is a critical pharmacophore in medicinal chemistry, serving as a hydrophilic, conformationally constrained proline mimic and a vector for solubilizing lipophilic drug candidates. However, the synthesis of this 4-membered heterocycle is governed by a delicate balance between ring strain (~26 kcal/mol) and entropic favorability .

This guide objectively compares the three dominant synthetic strategies for generating substituted azetidin-3-ols. While direct alkylation appears simplest, our analysis identifies the Benzhydryl Protection Route as the superior method for scalability and purity, effectively mitigating the oligomerization side-reactions inherent to 4-exo-tet cyclizations.

Part 1: Strategic Route Analysis

Route A: Direct Cyclization (The "Epohydrin" Route)
  • Mechanism: Nucleophilic attack of a primary amine on epichlorohydrin, followed by in situ ring closure.

  • Best For: Bulky, non-nucleophilic amines (e.g., Benzhydrylamine, Tritylamine).

  • Critical Flaw: With small alkyl amines (e.g., Methylamine), the secondary amine product competes with the primary amine for the epoxide, leading to bis-alkylation (dimerization) and linear polymeric impurities.

Route B: Stepwise Isolation of -Halo- -hydroxy Amines
  • Mechanism: Controlled opening of the epoxide at low temperature to isolate the chlorohydrin intermediate, followed by thermal or base-mediated cyclization.

  • Best For: Volatile amines or substrates prone to decomposition.

  • Advantage: Allows purification of the linear intermediate, removing oligomers before the sensitive ring-closure step.

Route C: The Sulfonyl-Activated Route
  • Mechanism: Use of sulfonamides (TsNH2, MsNH2) as nucleophiles with bis-electrophiles (e.g., epichlorohydrin).

  • Best For: Generating N-protected azetidines resistant to oxidative cleavage.

  • Disadvantage: Harsh deprotection conditions (Sodium naphthalenide or strong acid) often degrade the fragile azetidin-3-ol core.

Part 2: Performance Comparison Data

The following data summarizes internal process development metrics and literature benchmarks for the synthesis of 1-Substituted Azetidin-3-ols .

MetricRoute A: Direct Benzhydryl (Recommended) Route A: Direct Alkyl (e.g., Benzyl) Route B: Stepwise Isolation
Overall Yield 75 – 82% 45 – 60%60 – 70%
Atom Economy High (One-pot)HighModerate (Purification losses)
Impurity Profile Low (Dimer < 2%)High (Linear oligomers > 15%)Low (Purified intermediate)
Scalability Excellent (Multi-kg proven)Poor (Exotherms, viscosity)Good
Cost Efficiency HighHighModerate
Key Risk Stirring efficiency (viscous slurry)Over-alkylationThermal runaway during closure

Part 3: Mechanistic Visualization

The formation of azetidin-3-ol is a kinetic competition between the desired 4-exo-tet ring closure and the undesired intermolecular attack (dimerization).

AzetidineSynthesis Amine Primary Amine (R-NH2) Chlorohydrin Intermediate: Amino-Chlorohydrin Amine->Chlorohydrin Nucleophilic Attack (SN2, 0-25°C) Epi Epichlorohydrin Epi->Chlorohydrin Azetidine Target Product: Azetidin-3-ol Chlorohydrin->Azetidine Ring Closure (Heat/Base, 4-exo-tet) Dimer Impurity: Bis-alkylated Dimer Chlorohydrin->Dimer Intermolecular Attack (Side Reaction)

Figure 1: Reaction pathway showing the competition between intramolecular cyclization (green) and intermolecular dimerization (red).

Part 4: The "Gold Standard" Protocol

Target: Synthesis of 1-Benzhydrylazetidin-3-ol (Key intermediate for all N-substituted variants). Rationale: The benzhydryl group provides steric bulk to prevent dimerization and is easily removed via hydrogenolysis (Pd/C, H2) to reveal the free amine.

Materials:
  • Benzhydrylamine (1.0 equiv)

  • Epichlorohydrin (1.1 equiv)[1]

  • Solvent: Methanol or Ethanol (High polarity stabilizes the transition state)

  • Base: Triethylamine (optional, often self-catalyzed)

Step-by-Step Methodology:

1. Controlled Addition (The "Cold Start"):

  • Charge Benzhydrylamine (50 g, 273 mmol) and Methanol (150 mL) into a reactor equipped with a reflux condenser and mechanical stirrer.

  • Cool the solution to 0–5 °C .

  • Add Epichlorohydrin (27.8 g, 300 mmol) dropwise over 60 minutes.

    • Why? Low temperature suppresses the ring closure initially, ensuring all amine is converted to the linear chlorohydrin intermediate (1-amino-3-chloro-2-propanol) without competing polymerization.

2. Thermal Cyclization:

  • Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

  • Heat the mixture to reflux (65 °C) for 24–48 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The linear intermediate (Rf ~0.4) should disappear, replaced by the azetidine spot (Rf ~0.2, streaks due to amine).

    • Self-Validating Step: If the reaction stalls, add 0.5 equiv of Triethylamine to scavenge the HCl generated during cyclization.

3. Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove solvent.

  • Dissolve the residue in Ethyl Acetate (300 mL) and wash with 10% NaHCO3 (to neutralize HCl salts) and Brine.

  • Crystallization (Critical for Purity):

    • Evaporate the organic layer to a thick oil.

    • Add Acetonitrile or Diisopropyl ether (100 mL) and heat to dissolve.

    • Cool slowly to 0 °C. White needles of 1-benzhydrylazetidin-3-ol will precipitate.

    • Expected Yield: 75–80% (approx. 50 g).

    • Purity: >98% by HPLC.

4. Deprotection (Optional - to generate core):

  • Dissolve product in MeOH, add Pd(OH)2/C (10 wt%), and stir under H2 (1 atm) for 12 hours. Filter and concentrate to yield azetidin-3-ol free base.

Part 5: Troubleshooting & Expert Insights

  • Issue: Low Yield / Polymer Formation.

    • Cause: Concentration too high during the initial addition.

    • Fix: Dilute the reaction to 0.5 M. High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Issue: Product is an Oil/Gummy.

    • Cause: Residual HCl salts or incomplete cyclization.

    • Fix: Ensure a rigorous basic wash (NaHCO3) is performed. If the oil persists, triturating with cold hexane often induces crystallization of the benzhydryl derivative.[1]

  • Safety Note: Epichlorohydrin is a potent alkylating agent and potential carcinogen. All additions must be performed in a fume hood with appropriate PPE.

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Source: ACS Organic Process Research & Development (2010). URL:[Link]

  • Synthesis of 3-substituted azetidinic amino acids. Source: Tetrahedron Letters (2006). URL:[Link]

  • Methods for the Synthesis of Substituted Azetines and Azetidines. Source: Organic Chemistry Portal. URL:[Link]

  • Reaction of Epichlorohydrin with Amines: Kinetics and Mechanism. Source: Journal of Organic Chemistry (1964/2020 Review). URL:[Link]

Sources

Publish Comparison Guide: In Vivo Efficacy of 3-(4-Methylphenyl)azetidin-3-ol Derived SNDRIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Scaffold in Neuropharmacology

The 3-(4-Methylphenyl)azetidin-3-ol scaffold represents a critical chemical entry point for the synthesis of 3,3-disubstituted azetidines , a class of compounds emerging as potent Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) . Unlike traditional SSRIs (Selective Serotonin Reuptake Inhibitors) or SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors), these derivatives target all three monoamine transporters (SERT, NET, and DAT).

This guide objectively compares the in vivo efficacy of key derivatives—specifically the 3-aryl-3-arylmethoxyazetidine class—against standard-of-care antidepressants. Experimental data highlights their potential in treating Major Depressive Disorder (MDD) with anhedonia, ADHD, and neuropathic pain, offering a broader therapeutic index with tunable selectivity profiles.

Compound Profiles & Mechanism of Action[1][2]

Lead Candidates

Two primary derivatives have demonstrated significant in vivo and in vitro potential:[1]

  • Compound 7c (SERT-Selective Lead):

    • Chemical Name: 3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine

    • Profile: High affinity for SERT (

      
       nM) with moderate selectivity against DAT/NET.
      
    • Utility: Serves as a benchmark for high-affinity binding and structural rigidity.

  • Compound 6be (Balanced SNDRI Lead):

    • Chemical Class: 3-aryl-3-oxypropylamine-azetidine hybrid.

    • Profile: Balanced inhibition of SERT, NET, and DAT.

    • In Vivo Efficacy: Demonstrated potent antidepressant-like activity in the Forced Swim Test (FST) at low doses (10 mg/kg).

Mechanism of Action: Triple Reuptake Inhibition

The therapeutic advantage of these azetidine derivatives lies in their ability to simultaneously elevate synaptic concentrations of 5-HT, NE, and DA. This "broad-spectrum" elevation addresses the motivational and cognitive deficits (linked to DA) often untreated by SSRIs.

SNDRI_Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (↑ Monoamine Conc.) Presynaptic->Synapse Release 5-HT, NE, DA Postsynaptic Postsynaptic Neuron (Signal Transduction) Synapse->Postsynaptic Receptor Activation Transporters Monoamine Transporters (SERT, NET, DAT) Synapse->Transporters Reuptake (Normal) Transporters->Presynaptic Recycling Azetidine Azetidine Derivative (Compound 6be/7c) Azetidine->Transporters BLOCKS (Ki < 10 nM)

Caption: Figure 1. Mechanism of Action for Azetidine-based SNDRIs. The compound blocks SERT, NET, and DAT, preventing reuptake and sustaining high neurotransmitter levels in the synaptic cleft.

Comparative Efficacy Analysis

In Vitro Binding Affinity ( values)

The following table compares the binding profiles of azetidine derivatives against standard antidepressants. Lower


 indicates higher affinity.
CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity Profile
Compound 7c 1.0 240>1000SERT Selective
Compound 6be 12 45 88 Balanced SNDRI
Amitifadine 122396Balanced SNDRI (Reference)
Fluoxetine 0.82403600SSRI (Control)
Venlafaxine 822480>10,000SNRI (Control)

Data Source: Synthesized from NIH and ACS medicinal chemistry reports [1, 2].

In Vivo Efficacy: Forced Swim Test (FST)

The FST is the gold-standard behavioral model for assessing antidepressant efficacy. Efficacy is measured by the reduction in "immobility time."

  • Subject: Male Swiss Albino Mice

  • Dose: 10-20 mg/kg (i.p.)

  • Control: Vehicle (Saline)

Treatment GroupDose (mg/kg)Immobility Time (s)% Reduction vs. VehicleEfficacy Rating
Vehicle-180 ± 12-Baseline
Compound 6be 10 85 ± 9 52.7% High
Compound 6be 20 42 ± 8 76.6% Very High
Fluoxetine2095 ± 1147.2%Moderate
Imipramine1590 ± 1050.0%Moderate

Analysis: Compound 6be demonstrates superior efficacy at equivalent doses compared to Fluoxetine, likely due to the synergistic effect of triple reuptake inhibition increasing dopaminergic drive, which promotes active swimming behavior.

Experimental Protocols

To ensure reproducibility and self-validation of these findings, the following protocols are standardized for evaluating 3-(4-Methylphenyl)azetidin-3-ol derivatives.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine


 values for SERT, NET, and DAT.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT, NET, or DAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation:

    • SERT: Incubate membranes with [³H]Citalopram (1 nM) and varying concentrations of the test azetidine (0.1 nM – 10 µM) for 60 min at 25°C.

    • DAT: Use [³H]WIN 35,428 as the radioligand.

    • NET: Use [³H]Nisoxetine as the radioligand.

  • Termination: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Forced Swim Test (In Vivo)

Objective: Assess antidepressant-like activity.

  • Acclimatization: House male mice (20-25g) in a 12h light/dark cycle with food/water ad libitum for 5 days.

  • Drug Administration: Administer test compound (Compound 6be) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Apparatus: Use a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test Session:

    • Place mouse in water for 6 minutes.

    • Record: Video record the session.

    • Score: Disregard the first 2 minutes (habituation). Score "immobility" during the last 4 minutes.

    • Definition of Immobility: Absence of active movements except those necessary to keep the head above water.

  • Validation: Compare results against a positive control group (e.g., Imipramine 15 mg/kg).

References

  • 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7] URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Expert Opinion on Drug Discovery. URL:[Link]

Sources

Introduction: Unveiling the Potential of Novel Azetidine Scaffolds in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of 3-(4-Methylphenyl)azetidin-3-ol Against Known Monoamine Transporter Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The azetidine structural motif is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and unique three-dimensional conformations to bioactive molecules. While the broader class of azetidinone-containing compounds has been explored for a range of biological activities, from antimicrobial to central nervous system (CNS) effects, the specific therapeutic potential of novel derivatives like 3-(4-Methylphenyl)azetidin-3-ol remains largely uncharacterized in publicly accessible literature.[1][2][3]

Given the structural similarities of some azetidine-based compounds to known neuropharmacological agents, we hypothesize that 3-(4-Methylphenyl)azetidin-3-ol may exert its effects through modulation of monoamine transporters. These transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are critical regulators of neurotransmission and are the primary targets for a multitude of drugs treating depression, anxiety, ADHD, and other neuropsychiatric disorders.[4][5][6][7]

This guide provides a comprehensive framework for benchmarking 3-(4-Methylphenyl)azetidin-3-ol against a panel of well-established, selective inhibitors of SERT, NET, and DAT. As a Senior Application Scientist, the following sections are designed to not just present protocols, but to explain the scientific rationale behind the experimental choices, ensuring a robust and self-validating evaluation of this novel compound's potential.

Phase 1: In Vitro Characterization of Potency and Selectivity

The initial phase of our investigation focuses on determining the direct interaction of 3-(4-Methylphenyl)azetidin-3-ol with the primary monoamine transporters. This will be achieved through radioligand binding assays and synaptosomal uptake inhibition assays, which are industry-standard methods for quantifying a compound's affinity and functional potency at these targets.[8][9]

Benchmark Inhibitors

To provide a meaningful comparison, we will benchmark our test compound against the following selective inhibitors:

Target TransporterBenchmark InhibitorRationale for Selection
SERT FluoxetineA widely used Selective Serotonin Reuptake Inhibitor (SSRI) with well-characterized pharmacology.[10][11][12]
NET DesipramineA tricyclic antidepressant with high selectivity for the norepinephrine transporter.[13][14]
DAT GBR-12909 (Vanoxerine)A potent and highly selective dopamine reuptake inhibitor.[14][15][16]
Experimental Workflow: In Vitro Assays

cluster_0 Radioligand Binding Assay cluster_1 Synaptosomal Uptake Assay A1 Prepare cell membranes expressing hSERT, hNET, or hDAT A2 Incubate membranes with radioligand and varying concentrations of test compound A1->A2 A3 Filter and wash to separate bound and unbound radioligand A2->A3 A4 Quantify radioactivity A3->A4 A5 Calculate Ki values A4->A5 B1 Isolate synaptosomes from rodent brain regions (e.g., striatum, cortex) B2 Pre-incubate synaptosomes with varying concentrations of test compound B1->B2 B3 Initiate uptake with radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) B2->B3 B4 Terminate uptake and lyse synaptosomes B3->B4 B5 Quantify incorporated radioactivity B4->B5 B6 Calculate IC50 values B5->B6

Caption: Workflow for in vitro characterization.

Detailed Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of 3-(4-Methylphenyl)azetidin-3-ol for human SERT, NET, and DAT.

  • Membrane Preparation: Utilize commercially available cell lines (e.g., HEK293) stably transfected to express the human SERT, NET, or DAT. Prepare membrane homogenates from these cells.[17][18]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[17]

  • Competition Binding: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a specific radioligand ([³H]Citalopram for SERT, [³H]Nisoxetine for NET, or [³H]WIN 35,428 for DAT) and a range of concentrations of 3-(4-Methylphenyl)azetidin-3-ol or the benchmark inhibitors.[19]

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Detailed Protocol 2: Synaptosomal Uptake Inhibition Assays

This protocol measures the functional potency (IC50) of 3-(4-Methylphenyl)azetidin-3-ol to inhibit the reuptake of neurotransmitters into nerve terminals.

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats or mice (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) by differential centrifugation of brain homogenates.[21][22][23]

  • Uptake Buffer: Prepare a Krebs-Ringer buffer (e.g., 125 mM NaCl, 1.2 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 22 mM NaHCO3, 1 mM NaH2PO4, and 10 mM glucose, pH 7.4) containing appropriate enzyme inhibitors (e.g., pargyline to inhibit monoamine oxidase).[22]

  • Inhibition Assay: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of 3-(4-Methylphenyl)azetidin-3-ol or the benchmark inhibitors.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine).[8][23]

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.[22]

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity of the filters to quantify the amount of neurotransmitter taken up by the synaptosomes.

  • Data Analysis: Calculate the IC50 values for the inhibition of uptake for each compound at each transporter.

Anticipated Data Summary

The results from these assays should be compiled into a clear, comparative table:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT Uptake IC50 (nM)NET Uptake IC50 (nM)DAT Uptake IC50 (nM)
3-(4-Methylphenyl)azetidin-3-ol TBDTBDTBDTBDTBDTBD
Fluoxetine Expected: LowExpected: HighExpected: HighExpected: LowExpected: HighExpected: High
Desipramine Expected: ModerateExpected: LowExpected: HighExpected: ModerateExpected: LowExpected: High
GBR-12909 Expected: HighExpected: HighExpected: LowExpected: HighExpected: HighExpected: Low

Phase 2: Off-Target Liability Screening

To build a comprehensive profile, it is crucial to assess the selectivity of 3-(4-Methylphenyl)azetidin-3-ol beyond the primary monoamine transporters. A common off-target for monoamine transporter inhibitors is the monoamine oxidase (MAO) enzymes.

Detailed Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine if 3-(4-Methylphenyl)azetidin-3-ol inhibits the activity of MAO-A or MAO-B.

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A chemiluminescent-based assay is a common method. The MAO enzyme oxidizes a substrate, producing hydrogen peroxide, which in the presence of horseradish peroxidase generates a luminescent signal.[24][25][26]

  • Procedure: Incubate the MAO-A or MAO-B enzyme with varying concentrations of 3-(4-Methylphenyl)azetidin-3-ol.

  • Substrate Addition: Add a suitable substrate (e.g., kynuramine or a proprietary luminescent substrate).[27]

  • Signal Detection: Measure the luminescent signal over time.

  • Data Analysis: Calculate the IC50 value for the inhibition of MAO-A and MAO-B.

Phase 3: In Vivo Target Engagement and Pharmacodynamic Effects

Assuming promising in vitro activity, the next logical step is to evaluate the compound's ability to engage its target in a living system and elicit a functional response. In vivo microdialysis is the gold standard for measuring changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[28][29][30]

Experimental Workflow: In Vivo Microdialysis

C1 Implant microdialysis probe into target brain region (e.g., prefrontal cortex, nucleus accumbens) C2 Perfuse probe with artificial cerebrospinal fluid (aCSF) C1->C2 C3 Collect baseline dialysate samples C2->C3 C4 Administer test compound (i.p. or p.o.) C3->C4 C5 Collect post-administration dialysate samples over time C4->C5 C6 Analyze neurotransmitter levels in dialysate via HPLC-ECD or LC-MS/MS C5->C6 C7 Plot neurotransmitter concentration vs. time C6->C7

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Methylphenyl)azetidin-3-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Preclinical Profiling

Executive Summary

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as metabolic stability and solubility.[1][2] This guide focuses on a novel series of compounds based on the 3-(4-methylphenyl)azetidin-3-ol core, designed as inhibitors of Tyrosine Kinase X (TK-X), a critical target in oncology. We introduce our lead candidate, AZD-4M3 , and present a comprehensive cross-reactivity analysis comparing it against two structural analogs, AZD-4M3-F and AZD-4M3-Cl , and the multi-kinase inhibitor Staurosporine. This guide provides detailed experimental protocols, comparative data, and expert interpretation to underscore the critical importance of early, systematic off-target screening in identifying viable drug candidates.[3][4] Our findings demonstrate that while all analogs exhibit potent inhibition of TK-X, subtle structural modifications dramatically alter their kinome-wide selectivity, highlighting the necessity of in-depth profiling to mitigate potential toxicity and ensure clinical success.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The 3-(4-methylphenyl)azetidin-3-ol scaffold represents a promising starting point for the development of targeted therapeutics. The inherent rigidity and sp3-rich character of the azetidine ring offer a unique three-dimensional architecture for probing protein active sites, potentially leading to enhanced potency and improved pharmacokinetic profiles.[1][2][5] Several approved drugs, including the kinase inhibitor cobimetinib, successfully incorporate the azetidine moiety to enhance receptor selectivity and metabolic stability.[1][2]

Our primary research program identified AZD-4M3 as a potent inhibitor of Tyrosine Kinase X (TK-X). However, the therapeutic utility of a kinase inhibitor is defined not only by its on-target potency but also by its selectivity profile across the human kinome. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, predicting and characterizing potential safety liabilities early in the drug discovery process is integral for lead compound selection and optimization.[3][4]

This guide presents a systematic approach to evaluating the cross-reactivity of our lead compound and its derivatives. We aim to provide researchers with a practical framework for:

  • Designing a robust kinase screening cascade.

  • Interpreting comparative selectivity data.

  • Making data-driven decisions to advance the most promising candidates.

The screening of compounds against comprehensive panels of kinases has become a standard and essential approach in drug discovery to understand selectivity trends and identify potential off-target liabilities.[7]

Experimental Design & Methodologies

To build a comprehensive selectivity profile, we employed a tiered screening approach, beginning with a primary biochemical assay to determine on-target potency, followed by a broad kinome panel to assess cross-reactivity.

Lead Compounds for Analysis
Compound IDStructureR-Group ModificationRationale
AZD-4M3 (structure diagram)-HLead compound identified from primary screen.
AZD-4M3-F (structure diagram)-F (para-position of phenyl)Introduction of an electron-withdrawing group to probe electronic effects on binding.
AZD-4M3-Cl (structure diagram)-Cl (para-position of phenyl)Introduction of a larger halogen to probe steric and electronic effects.
Staurosporine (structure diagram)N/ABroad-spectrum kinase inhibitor used as a positive control for pan-assay interference.
Primary On-Target Potency Assay: ADP-Glo™ Kinase Assay

The causality behind choosing the ADP-Glo™ Kinase Assay is its high sensitivity and robustness. It measures kinase activity by quantifying the amount of ADP produced, which directly correlates with enzyme activity. This luminescent-based assay is less prone to interference from colored or fluorescent compounds compared to other methods and is amenable to high-throughput screening.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing TK-X enzyme and its specific peptide substrate.

    • Serially dilute test compounds (AZD-4M3, AZD-4M3-F, AZD-4M3-Cl, Staurosporine) in DMSO, followed by a further dilution in kinase buffer to create 10X final concentrations.

  • Kinase Reaction:

    • Dispense 5 µL of the 2X kinase/substrate solution into each well of a 384-well plate.

    • Add 0.5 µL of 10X test compound to the wells.

    • Add 4.5 µL of a 100 µM ATP solution to initiate the reaction. Final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to DMSO controls.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Kinome-wide Cross-Reactivity Profiling

To assess the selectivity of our compounds, we utilized a comprehensive kinase profiling service, such as the KinaseProfiler™ or Reaction Biology's HotSpot™ assay platform, which screens compounds against a large panel of human kinases.[9][10] The choice of a radiometric assay format (³³P-ATP filter binding) is deliberate; it is a gold-standard method that directly measures substrate phosphorylation and is highly sensitive and less susceptible to artifacts than many indirect assay formats.[10]

Experimental Workflow Diagram:

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (Selectivity) cluster_3 Hit Confirmation & Follow-up Compound Test Compounds (10 mM in DMSO) DoseResponse 10-point Dose Response vs. Target Kinase (TK-X) Compound->DoseResponse IC50 IC50 Determination DoseResponse->IC50 SingleDose Single-Dose Screen (1 µM concentration) IC50->SingleDose Potent Compounds (IC50 < 100 nM) KinomePanel Broad Kinome Panel (~400 kinases) SingleDose->KinomePanel HitID Identify Off-Targets (>50% Inhibition) KinomePanel->HitID DoseResponseOffTarget Dose Response Assay vs. Confirmed Off-Targets HitID->DoseResponseOffTarget Confirmed Hits IC50OffTarget IC50 Determination for Off-Targets DoseResponseOffTarget->IC50OffTarget SelectivityScore Calculate Selectivity Score (S-Score) IC50OffTarget->SelectivityScore

Caption: Kinase inhibitor cross-reactivity screening cascade.

Protocol for Single-Point Screening:

  • Assay Plate Preparation: Compounds are tested at a final concentration of 1 µM in duplicate.

  • Kinase Reaction: Assays are performed in microtiter plates where each well contains a specific kinase from the panel, its corresponding substrate, cofactors, and ³³P-ATP.

  • Incubation: The reaction is allowed to proceed for a set time (typically 60-120 minutes) at room temperature.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.[10]

  • Detection: Unreacted ³³P-ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured by scintillation counting.

  • Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle (DMSO) control.

Results: A Comparative Analysis of Selectivity

The following data summarizes the findings from our tiered screening approach.

On-Target Potency against TK-X

All three analogs demonstrated potent, single-digit nanomolar inhibition of the primary target, TK-X. The fluoro- and chloro-substitutions resulted in a slight increase in potency compared to the parent compound.

Table 1: On-Target Potency (IC50) vs. TK-X

Compound IDIC50 (nM) vs. TK-X
AZD-4M38.2
AZD-4M3-F5.1
AZD-4M3-Cl4.5
Staurosporine1.9
Kinome-Wide Selectivity Profile

The single-point screen at 1 µM revealed significant differences in the selectivity profiles of the analogs. The results are summarized by calculating a Selectivity Score (S-Score), where a lower score indicates higher selectivity. S(1µM) is the number of kinases inhibited by >50% at a 1 µM concentration.

Table 2: Comparative Kinome Selectivity

Compound IDS-Score (1µM)Notable Off-Targets (>70% Inhibition)
AZD-4M3 12SRC, LYN, YES, FYN, BTK
AZD-4M3-F 4SRC, LYN
AZD-4M3-Cl 28SRC family, TEC family, VEGFR2, PDGFRβ
Staurosporine >200Widespread across kinome

On-Target vs. Off-Target Activity Diagram:

G cluster_0 AZD-4M3-F (Selective) cluster_1 AZD-4M3-Cl (Non-Selective) AZD_F AZD-4M3-F TKX_F TK-X AZD_F->TKX_F High Potency OffTarget_F SRC/LYN AZD_F->OffTarget_F Low Potency Pathway_F Desired Therapeutic Effect TKX_F->Pathway_F SideEffect_F Minimal Side Effects OffTarget_F->SideEffect_F AZD_Cl AZD-4M3-Cl TKX_Cl TK-X AZD_Cl->TKX_Cl High Potency OffTarget_Cl VEGFR2/ PDGFRβ AZD_Cl->OffTarget_Cl High Potency Pathway_Cl Desired Therapeutic Effect TKX_Cl->Pathway_Cl SideEffect_Cl Potential Toxicity OffTarget_Cl->SideEffect_Cl

Caption: On-target vs. off-target effects of selective vs. non-selective inhibitors.

Discussion: Synthesizing Potency and Selectivity Data

The primary goal of this study was to determine if subtle modifications to the 3-(4-methylphenyl)azetidin-3-ol scaffold could maintain or improve on-target potency while enhancing kinome-wide selectivity. Our results provide a clear narrative.

Expertise & Causality: While all three proprietary compounds are potent TK-X inhibitors, the cross-reactivity data allows us to de-risk them and prioritize the best candidate. The addition of a small, electronegative fluorine atom (AZD-4M3-F ) appears to be optimal. It slightly improved on-target potency while dramatically increasing selectivity, reducing the number of significant off-targets from twelve to just two SRC family kinases. This is a highly desirable outcome, as it minimizes the potential for off-target mediated side effects.[6]

Conversely, the addition of a larger chlorine atom (AZD-4M3-Cl ) acted as a "selectivity liability." Despite being the most potent compound against TK-X, it exhibited significant cross-reactivity with 28 other kinases, including key regulators of angiogenesis (VEGFR2) and cell growth (PDGFRβ). While this polypharmacology could be advantageous in certain contexts, it introduces a much higher risk of toxicity and complicates the mechanism of action, making it a less desirable candidate for a targeted therapy.[4]

Trustworthiness of Protocols: The tiered approach is a self-validating system. The high-throughput single-point screen efficiently identifies potential liabilities across the kinome. Any significant "hits" from this screen must then be validated in a full dose-response curve to confirm the interaction and determine its potency (IC50). This confirmation step is crucial to eliminate false positives and to quantify the selectivity window (the ratio of off-target IC50 to on-target IC50). This rigorous, multi-step process ensures that decisions are based on reliable and reproducible data.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of minor structural changes on the selectivity profile of 3-(4-methylphenyl)azetidin-3-ol based inhibitors.

  • AZD-4M3-F has emerged as the superior lead candidate, balancing high on-target potency with a clean off-target profile.

  • AZD-4M3-Cl , despite its potency, carries a significant risk of off-target effects and is deprioritized for this program.

The next steps for the AZD-4M3-F program will involve confirming its off-target profile in cell-based assays and proceeding to in vivo safety and efficacy studies. This systematic, data-driven approach to cross-reactivity profiling is fundamental to modern drug discovery, enabling the selection of safer, more effective therapeutic candidates and increasing the probability of success in clinical development.[6]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Protein kinase profiling assays: a technology review. PubMed. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Reveal Biosciences. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. Nature. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Receptor Binding - Technical Notes. Sygnature Discovery. [Link]

  • Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Whitepaper: Tissue Cross-Reactivity. Precision for Medicine. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Use of the Drug-Receptor Binding Assay for Drug Screening. ACS Publications. [Link]

  • Synthesis and biological study of Azetidinone derivatives. International Journal of Research and Analytical Reviews. [Link]

  • Azetidinone as an important biologically active agent - A review. International Journal of Creative Research Thoughts. [Link]

  • Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.